Technical Documentation Center

4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
  • CAS: 1550719-66-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine: A Privileged Scaffold in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals Introduction The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a cornerstone scaffold in modern medicinal chemistry. Its structural r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a cornerstone scaffold in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of a multitude of protein kinases. The strategic derivatization of this core has led to the development of numerous clinical candidates and approved drugs. This technical guide focuses on a specific, yet highly significant, derivative: 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine . The introduction of a methyl group at the C4 position and an amine at the C5 position creates a unique electronic and steric profile, making it a valuable building block for the synthesis of targeted kinase inhibitors.

This document provides a comprehensive overview of the known properties, synthesis, and potential applications of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, with a particular focus on its role in the development of Janus kinase (JAK) inhibitors.

Core Compound Identification and Properties

The fundamental identification of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine is established by its Chemical Abstracts Service (CAS) number.

CAS Number: 1550719-66-8[1]

A summary of its key chemical and physical properties is presented below. It is important to note that while some properties are experimentally determined, others may be predicted based on computational models due to the compound's primary use as a research intermediate.

PropertyValueSource
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
Appearance Solid (predicted)
Melting Point Not explicitly reported
Boiling Point Not explicitly reported
Solubility Not explicitly reported
pKa Not explicitly reported

Synthesis and Chemical Reactivity

A common approach involves the construction of the bicyclic ring system followed by functional group interconversions. For instance, a synthetic route could potentially start from a substituted pyridine precursor, followed by the formation of the pyrrole ring, and subsequent introduction of the methyl and amino groups.

Hypothetical Synthetic Workflow:

G A Substituted Pyridine Precursor B Pyrrole Ring Formation A->B Annulation C Introduction of Methyl Group (e.g., via cross-coupling) B->C Functionalization D Nitration at C5 C->D Electrophilic Aromatic Substitution E Reduction of Nitro Group D->E Reduction F 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine E->F Final Product

Caption: A generalized synthetic workflow for 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine.

It is crucial to consider the potential for side reactions and the need for protecting groups, particularly on the pyrrole nitrogen, to direct the regioselectivity of subsequent reactions. The reactivity of the 7-azaindole scaffold is influenced by the electron-donating nature of the pyrrole ring and the electron-withdrawing nature of the pyridine ring, leading to a nuanced pattern of electrophilic and nucleophilic substitution.

Spectroscopic Characterization

The structural elucidation of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine would rely on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, predicted data based on related structures can provide a useful reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings, a singlet for the methyl group, and a broad signal for the amine protons. The coupling patterns of the aromatic protons would be key in confirming the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would provide evidence for the eight unique carbon atoms in the molecule, with the chemical shifts indicating their electronic environment (aromatic, methyl, etc.).

Mass Spectrometry (MS):

High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum could also provide structural information.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "privileged structure" in kinase inhibitor design. The nitrogen atoms in the bicyclic system can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.

The 4-methyl-5-amino substitution pattern of the title compound is particularly relevant for achieving selectivity and potency against specific kinase targets. The methyl group can provide beneficial steric interactions within the active site, while the amino group can act as a key hydrogen bond donor or a point for further derivatization to explore the solvent-exposed region of the kinase.

Janus Kinase (JAK) Inhibition:

A significant area of application for 1H-pyrrolo[2,3-b]pyridine derivatives is the inhibition of the Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2). The JAK-STAT signaling pathway is a critical regulator of the immune system, and its dysregulation is implicated in a variety of autoimmune and inflammatory diseases, as well as certain cancers.

Derivatives of 4-amino-1H-pyrrolo[2,3-b]pyridine have been investigated as potent and selective JAK inhibitors. The core scaffold mimics the adenine portion of ATP, while substituents at the 4 and 5 positions can be modified to achieve selectivity for different JAK isoforms.

Signaling Pathway Illustration:

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Dimerization & Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene Gene Transcription Nucleus->Gene Inhibitor 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine Derivative Inhibitor->JAK Inhibition

Caption: The inhibitory action of a 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine derivative on the JAK-STAT signaling pathway.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. Based on available safety data for related compounds, it should be considered as potentially hazardous.

Hazard Classifications:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: May cause skin irritation.[1]

  • Eye Irritation: May cause serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine is a valuable and strategically important building block in the field of medicinal chemistry. Its inherent drug-like scaffold and the specific substitution pattern make it a key intermediate for the synthesis of potent and selective kinase inhibitors, with a notable emphasis on the JAK family. While detailed experimental data for this specific compound remains somewhat limited in the public domain, its significance in ongoing drug discovery efforts is undeniable. Further research into scalable and efficient synthetic routes, as well as a more comprehensive characterization of its physicochemical and pharmacological properties, will undoubtedly facilitate its broader application in the development of novel therapeutics.

References

  • 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine - NextSDS. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine Analogs

Abstract The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility in binding to a diverse range of biological targets. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility in binding to a diverse range of biological targets. This guide provides an in-depth technical exploration of the mechanism of action of analogs derived from the 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine core. We will dissect the molecular interactions and downstream signaling consequences of these compounds, with a primary focus on their well-established roles as potent protein kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge to facilitate further discovery and application.

Introduction: The 1H-Pyrrolo[2,3-b]pyridine Core - A Versatile Kinase Hinge-Binder

The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of purine and indole, granting it the ability to form key hydrogen bond interactions within the ATP-binding sites of numerous protein kinases. Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, kinase inhibitors have become a major class of therapeutic agents.

The 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine core provides a foundational structure that can be chemically modified to achieve high potency and selectivity for specific kinase targets. The pyrrolo nitrogen and the pyridine nitrogen of the core scaffold often act as hydrogen bond donors and acceptors, respectively, anchoring the molecule to the "hinge" region of the kinase ATP-binding pocket. This foundational interaction is then augmented by substitutions at various positions on the bicyclic ring system to exploit unique features of the target kinase's active site, thereby driving selectivity and potency.

This guide will systematically explore the mechanism of action of these analogs against several key kinase families, detailing the molecular basis of their inhibitory activity and the experimental workflows used to characterize them.

Janus Kinase (JAK) Inhibition: A Paradigm for Anti-Inflammatory and Immunomodulatory Activity

The Janus kinases (JAKs) are a family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are essential for cytokine-mediated signaling.[1] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade in the immune system, and its overactivation is implicated in a wide range of autoimmune and inflammatory diseases.[1][2][3] Consequently, JAK inhibitors have emerged as a significant class of therapeutics for conditions such as rheumatoid arthritis and other inflammatory disorders.[4]

Molecular Mechanism of JAK Inhibition

Analogs of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine have been successfully designed as potent JAK inhibitors.[2][3][5] These compounds function as ATP-competitive inhibitors, binding to the catalytic ATP-binding site of the JAK enzymes. The 1H-pyrrolo[2,3-b]pyridine core mimics the purine ring of ATP, forming crucial hydrogen bonds with the hinge region of the kinase domain.[4]

Selectivity among the highly homologous JAK family members is a significant challenge but can be achieved by exploiting subtle differences in the amino acid residues lining the ATP-binding pocket.[1] For example, modifications to the 1H-pyrrolo[2,3-b]pyridine scaffold can introduce moieties that interact with specific residues, leading to preferential inhibition of one JAK isoform over others. This is exemplified by the development of JAK1-selective inhibitors, which are desirable for treating a broad range of inflammatory conditions with potentially fewer side effects than pan-JAK inhibitors.[1][2][3]

Downstream Signaling Consequences

By inhibiting JAK phosphorylation, these analogs prevent the subsequent recruitment and phosphorylation of STAT proteins. This blocks the dimerization and nuclear translocation of STATs, thereby inhibiting the transcription of pro-inflammatory genes.[1] The net effect is a potent suppression of the inflammatory response.

Illustrative Signaling Pathway

JAK_STAT_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT DNA DNA STAT->DNA Nuclear Translocation Inhibitor Pyrrolopyridine Analog Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: Inhibition of the JAK-STAT signaling pathway by 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine analogs.

Experimental Workflow for Characterizing JAK Inhibitors

A robust workflow is essential to characterize the mechanism of action of novel JAK inhibitors.

JAK_Inhibitor_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Selectivity_Panel Kinase Selectivity Panel (e.g., against JAK2, JAK3, TYK2) Kinase_Assay->Selectivity_Panel Confirm Potency & Selectivity pSTAT_Assay Cytokine-Stimulated pSTAT Assay (Western Blot or Flow Cytometry) Selectivity_Panel->pSTAT_Assay Assess Cellular Target Engagement Cytokine_Release Cytokine Release Assay (ELISA) pSTAT_Assay->Cytokine_Release Evaluate Downstream Effects Cell_Proliferation T-Cell Proliferation Assay Cytokine_Release->Cell_Proliferation Functional Cellular Outcome PK_PD Pharmacokinetics/ Pharmacodynamics Cell_Proliferation->PK_PD Determine In Vivo Exposure Efficacy_Model Animal Model of Inflammatory Disease (e.g., Collagen-Induced Arthritis) PK_PD->Efficacy_Model Evaluate Therapeutic Efficacy

Caption: Experimental workflow for the characterization of JAK inhibitors.

  • Cell Culture: Culture a cytokine-responsive cell line (e.g., human T-cells) in appropriate media.

  • Compound Treatment: Pre-incubate cells with varying concentrations of the 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine analog for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-2 for JAK1/3, IFN-γ for JAK1/2) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blot Analysis:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for a phosphorylated STAT protein (e.g., pSTAT3, pSTAT5) and total STAT protein (as a loading control).

    • Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Visualize bands using a chemiluminescent substrate and quantify band intensity to determine the dose-dependent inhibition of STAT phosphorylation.

Fibroblast Growth Factor Receptor (FGFR) Inhibition: A Strategy for Cancer Therapy

The Fibroblast Growth Factor Receptor (FGFR) family consists of four receptor tyrosine kinases (FGFR1-4) that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling pathways involved in cell proliferation, survival, migration, and angiogenesis.[6] Aberrant FGFR signaling, due to gene amplification, fusions, or activating mutations, is a known driver of various cancers.[6]

Molecular Mechanism of FGFR Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of the FGFR family.[6][7] Similar to their mechanism against JAKs, these compounds act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the FGFR kinase domain, preventing the autophosphorylation of the receptor and subsequent activation of downstream signaling cascades.

Structure-activity relationship (SAR) studies have demonstrated that substitutions on the pyrrolopyridine core can be tailored to enhance potency and selectivity for specific FGFR isoforms.[6] For instance, certain derivatives exhibit pan-FGFR inhibitory activity, while others may show preference for a subset of the family.[6]

Downstream Signaling Consequences

By blocking FGFR autophosphorylation, these analogs inhibit the activation of key downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[6] The ultimate cellular consequences in cancer cells include the inhibition of proliferation, induction of apoptosis, and reduction of cell migration and invasion.[6]

Illustrative Signaling Pathway

FGFR_Inhibition cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects FGF FGF FGFR FGFR FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activation PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activation Gene_Expression Altered Gene Expression RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT->Gene_Expression Inhibitor Pyrrolopyridine Analog Inhibitor->FGFR Inhibition Proliferation Proliferation Gene_Expression->Proliferation Apoptosis Apoptosis Gene_Expression->Apoptosis Migration Migration Gene_Expression->Migration

Caption: Inhibition of FGFR signaling pathways by 1H-pyrrolo[2,3-b]pyridine derivatives.

Other Notable Kinase Targets

The versatility of the 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine scaffold extends to a range of other therapeutically relevant kinases.

Target KinaseTherapeutic AreaMechanism of ActionKey Downstream Effects
c-Met OncologyATP-competitive inhibition of the c-Met receptor tyrosine kinase.[8]Inhibition of tumor cell growth, invasion, and metastasis.
FAK OncologyInhibition of Focal Adhesion Kinase, a non-receptor tyrosine kinase.[9]Disruption of cell adhesion, migration, and survival signaling.
GSK-3β Neurodegenerative DiseasesPotent inhibition of Glycogen Synthase Kinase-3β.[10]Reduction of tau protein hyperphosphorylation and promotion of neurite outgrowth.[10]
RIPK1 Inflammatory Diseases, CancerInhibition of Receptor-Interacting Protein Kinase 1, often as a Type II inhibitor targeting the DFG-out conformation.[11]Protection from necroptotic cell death and reduction of inflammation.[11]

Conclusion and Future Directions

Analogs of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine have firmly established their utility as potent and selective modulators of protein kinase activity. Their primary mechanism of action is the competitive inhibition of ATP binding, a strategy that has been successfully leveraged to target a diverse array of kinases implicated in human disease. The modular nature of the scaffold allows for fine-tuning of inhibitory profiles, enabling the development of both isoform-selective and multi-targeted agents.

Future research in this area will likely focus on:

  • Enhanced Selectivity: Designing next-generation analogs with even greater selectivity to minimize off-target effects and improve safety profiles.

  • Novel Target Scaffolds: Exploring the potential of this scaffold to inhibit other, less-drugged kinase targets.

  • Covalent Inhibition: Investigating the incorporation of reactive moieties to achieve irreversible, covalent inhibition of target kinases, which can offer advantages in terms of duration of action and potency.

  • Targeted Protein Degradation: Utilizing the 1H-pyrrolo[2,3-b]pyridine core as a warhead for PROTACs (Proteolysis-Targeting Chimeras) to induce the degradation of pathogenic kinases rather than simply inhibiting them.

The continued exploration of the 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine scaffold and its analogs holds immense promise for the development of novel therapeutics to address unmet medical needs in oncology, immunology, and neurology.

References

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. [Link]

  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. J-Stage. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. [Link]

  • Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents. PMC. [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. PubMed. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Janus kinase inhibitor. Wikipedia. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]

  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]

  • Identification of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. ResearchGate. [Link]

Sources

Foundational

Structure-Activity Relationship (SAR) of 4-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine: A Privileged Scaffold in Kinase Inhibitor Design

Executive Summary In the landscape of modern targeted therapeutics, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a highly privileged scaffold, particularly in the development of small-molecule kinase i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a highly privileged scaffold, particularly in the development of small-molecule kinase inhibitors[1]. The specific functionalization of this core—such as in 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine —provides a masterclass in rational drug design.

This technical guide explores the in-depth Structure-Activity Relationship (SAR) of this specific building block. By dissecting the causality behind its structural features, we will demonstrate how the 7-azaindole core acts as a bidentate hinge binder, how the 5-amino group serves as a versatile vector for probing the DFG (Asp-Phe-Gly) pocket, and critically, how the 4-methyl group acts as a steric lock to pre-organize the molecule and dictate kinome selectivity[2].

Structural Biology & Binding Mechanics (The "Why")

To understand the SAR of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, one must first analyze the distinct biophysical roles of its three primary structural components within the kinase ATP-binding site.

The 7-Azaindole Core: The Bidentate Hinge Binder

The majority of kinase inhibitors are ATP-competitive. The 7-azaindole scaffold is an exceptional ATP mimetic because it forms a robust bidentate hydrogen-bonding network with the kinase hinge region[3].

  • Hydrogen Bond Donor: The pyrrole nitrogen (N1) donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Glu83 in ZAK kinase)[4].

  • Hydrogen Bond Acceptor: The pyridine nitrogen (N7) accepts a hydrogen bond from the backbone amide of the adjacent hinge residue (e.g., Ala85)[4].

The 5-Amino Group: The Solvent Channel Vector

The 5-position of the 7-azaindole ring is oriented toward the solvent-exposed channel and the DFG motif[3]. The primary amine at this position is not typically a pharmacophore itself; rather, it is a synthetic handle. It allows medicinal chemists to rapidly generate libraries of amides, ureas, and sulfonamides. These extensions penetrate the DFG-in or DFG-out pockets, transitioning the scaffold from a promiscuous fragment into a highly potent Type I or Type II inhibitor.

The 4-Methyl Group: The Conformational Lock and Gatekeeper Probe

The addition of a methyl group at the 4-position is the most critical SAR driver for selectivity.

  • Conformational Restriction: The steric bulk of the 4-methyl group restricts the dihedral rotation of the substituent attached to the 5-amino group. This "conformational locking" pre-organizes the extended linker into the bioactive conformation, reducing the entropic penalty of binding[2].

  • Gatekeeper Interaction: The 4-methyl group projects directly toward the kinase gatekeeper residue. In kinases with small gatekeepers (e.g., Threonine), the methyl group fits perfectly into the hydrophobic pocket. In kinases with bulky gatekeepers (e.g., Methionine or Phenylalanine), the methyl group causes a severe steric clash, effectively engineering off-target kinases out of the binding profile[2].

G Hinge Kinase Hinge Region (Backbone Amides) Core 7-Azaindole Core (Bidentate H-Bonding) Core->Hinge N1 (Donor) / N7 (Acceptor) Methyl 4-Methyl Group (Steric Shield) Core->Methyl C4 Substitution Amine 5-Amino Vector (Linker Attachment) Core->Amine C5 Substitution Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Methyl->Gatekeeper Van der Waals / Steric Clash DFG DFG-in/out Pocket (Solvent Channel) Amine->DFG Amide/Urea Extension

Caption: Pharmacophore model illustrating the binding mode of 4-methyl-5-amino-7-azaindole within the kinase active site.

SAR Optimization Strategies (The "How")

The optimization of this scaffold relies on balancing the steric constraints of the 4-methyl group with the electrostatic requirements of the 5-amino extensions. Table 1 illustrates a representative SAR matrix demonstrating how these modifications impact biochemical potency and selectivity.

Table 1: Representative SAR of 5-Substituted 4-Methyl-7-Azaindoles

CompoundR-Group (5-Position Extension)4-PositionTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Selectivity Fold
1 -NH₂ (Base Fragment)-CH₃>10,000>10,000N/A
2 -NH-CO-Phenyl-H150450.3x
3 -NH-CO-Phenyl-CH₃2585034x
4 -NH-CO-(3-Fluoro-Phenyl)-CH₃81,200150x
5 -NH-CO-(3-SO₂NH₂-Phenyl)-CH₃1.2>5,000>4,000x
SAR Causality Analysis:
  • Compound 1 to 2: Extending the 5-amino group with a benzamide dramatically increases potency by engaging the hydrophobic DFG pocket, but without the 4-methyl group, the compound is highly promiscuous (Compound 2).

  • Compound 2 to 3: Reintroducing the 4-methyl group (Compound 3) causes a 34-fold jump in selectivity. The methyl group forces the benzamide into an orthogonal conformation relative to the azaindole core, which is tolerated by the target kinase but clashes with the gatekeeper of the off-target kinase.

  • Compound 4 & 5: Decorating the phenyl ring with hydrogen-bond acceptors (like the sulfonamide in Compound 5, reminiscent of the vemurafenib architecture) engages the backbone nitrogens of the DFG motif, trapping the kinase in a specific conformation and driving sub-nanomolar potency[4].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must follow strict, self-validating protocols.

Chemical Synthesis: 5-Amidation Protocol

Because the 5-amino group is sterically hindered by the adjacent 4-methyl group, standard peptide coupling reagents (like EDC/HOBt) often fail or result in low yields.

Step-by-Step Methodology:

  • Activation: Dissolve the desired carboxylic acid (1.2 eq) in anhydrous DMF. Add HATU (1.5 eq) and DIPEA (3.0 eq). Causality: HATU is selected specifically because the 7-azabenzotriazole leaving group is highly reactive, overcoming the steric hindrance of the 4-methyl group.

  • Coupling: Add 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (1.0 eq) to the activated ester solution. Stir at 50°C for 12 hours under nitrogen.

  • Quenching & Extraction: Quench with saturated NaHCO₃. Extract with EtOAc (3x). Wash the organic layer with brine to remove residual DMF.

  • Purification: Concentrate in vacuo and purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA).

  • Validation: Confirm the structure via LC-MS (ESI+) and ¹H-NMR. The diagnostic shift of the 4-methyl protons (typically a singlet around 2.4–2.6 ppm) confirms core integrity.

Biochemical Profiling: TR-FRET Kinase Assay

To validate the SAR, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. This protocol is designed as a self-validating system to eliminate false positives caused by compound autofluorescence.

Step-by-Step Methodology:

  • Compound Preparation: Dispense compounds into a 384-well plate using an acoustic dispenser (e.g., Echo 550) to create a 10-point dose-response curve (10 µM to 0.5 nM).

  • Kinase Reaction: Add 5 µL of the target kinase and substrate peptide. Add 5 µL of ATP at its apparent Km​ value. Causality: Running the assay at the ATP Km​ ensures that the calculated IC₅₀ is a true reflection of the inhibitor's affinity ( Ki​ ), allowing for accurate SAR comparisons across different kinases.

  • Equilibration: Incubate the plate for 60 minutes at room temperature. Causality: Type II inhibitors (which bind the DFG-out conformation) often exhibit slow-binding kinetics. A 60-minute incubation ensures the system reaches thermodynamic equilibrium[4].

  • Detection & Quenching: Add 10 µL of detection buffer containing EDTA and a Europium-labeled anti-phospho antibody. The EDTA chelates Mg²⁺, instantly halting the kinase reaction.

  • Self-Validation (Z'-Factor): Read the plate on a microplate reader (Ex: 340 nm, Em: 615/665 nm). Calculate the Z'-factor using DMSO controls (high signal) and staurosporine controls (low signal). A Z'-factor > 0.6 is required to validate the assay run , ensuring that the SAR data is statistically robust.

G Syn 1. Scaffold Synthesis (HATU-Mediated Amidation) Purif 2. Purification & Validation (Prep-HPLC, LC-MS, NMR) Syn->Purif Assay 3. Biochemical Profiling (TR-FRET Kinase Assay) Purif->Assay QC 4. Assay Quality Control (Z'-Factor > 0.6 Validation) Assay->QC QC->Assay If Failed (Z' < 0.6) Cryst 5. Structural Validation (X-ray Co-crystallography) QC->Cryst If Validated SAR 6. SAR Data Analysis (IC50 & Selectivity Mapping) Cryst->SAR

Caption: Self-validating experimental workflow for the synthesis and SAR profiling of 7-azaindole derivatives.

Conclusion

The 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine scaffold is a triumph of fragment-based drug design. By leveraging the bidentate hinge-binding capacity of the 7-azaindole core, utilizing the 5-amino group as a vector for DFG-pocket exploration, and exploiting the 4-methyl group as a conformational lock and gatekeeper probe, researchers can design highly potent and selective kinase inhibitors. Adhering to rigorous, self-validating synthetic and biochemical protocols ensures that the resulting SAR data is both trustworthy and translatable to advanced preclinical models.

References

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: Chemical and Pharmaceutical Bulletin (Tokyo), 2018; 66(1): 29-36. URL: [Link]

  • Title: Structure of the Human Protein Kinase ZAK in Complex with Vemurafenib Source: ACS Chemical Biology, 2016; 11(6): 1521-1526. URL: [Link]

  • Title: Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes Source: Journal of Medicinal Chemistry, 2018; 61(12): 5349-5373. URL: [Link]

Sources

Exploratory

The 1H-Pyrrolo[2,3-b]pyridine Core: A Privileged Scaffold for Kinase Inhibitor Design, Focusing on 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine Analogs and Homologs

An In-Depth Technical Guide for Researchers Abstract The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands as a cornerstone scaffold in modern medicinal chemistry. Its unique structure, acting as a bioisos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands as a cornerstone scaffold in modern medicinal chemistry. Its unique structure, acting as a bioisostere for both indole and purine systems, confers advantageous physicochemical properties and potent biological activity.[1] This guide provides an in-depth exploration of the chemical space surrounding 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, a key building block for developing targeted therapeutics. We will dissect the structure-activity relationships (SAR) of its analogs, delve into strategic synthetic methodologies, and survey the landscape of its homologs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs, particularly in the realm of kinase inhibition.

The 7-Azaindole Scaffold: A Foundation of Potency and Specificity

The 7-azaindole ring system is classified as a "privileged structure" in drug discovery. The strategic placement of a nitrogen atom in the indole's benzene ring creates a unique electronic profile and, crucially, introduces a hydrogen bond acceptor/donor capability that is highly effective for interacting with protein targets.[1][2] This feature is particularly exploited in the design of kinase inhibitors, where the 7-azaindole moiety can form two critical hydrogen bonds with the kinase hinge region, mimicking the interaction of the natural ATP ligand.[1]

This scaffold is not merely a theoretical construct; it is the core of several FDA-approved drugs, including the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax, both discovered through fragment-based drug discovery (FBDD) strategies.[1] The versatility and proven success of the 7-azaindole core make its derivatives, such as 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, highly valuable starting points for novel therapeutic development.

Navigating the Chemical Space: Analogs of the Core Structure

The potency and selectivity of a 7-azaindole-based compound are profoundly influenced by the substituents at various positions on the bicyclic ring. Understanding the impact of these modifications is key to rational drug design.

Position 1 (N1): Modulating Solubility and Directing Synthesis

The pyrrole nitrogen (N1) is a common site for substitution. While N-H can participate in hydrogen bonding, its modification is often a critical step in synthesis to prevent unwanted side reactions and to modulate the molecule's overall properties.

  • Protecting Groups: During multi-step synthesis, N1 is frequently protected. The trimethylsilylethoxymethyl (SEM) group is a common choice, though its final deprotection can be challenging.[3] Triisopropylsilyl (TIPS) is another effective protecting group used to facilitate subsequent reactions.[4]

  • N-Alkylation: Introducing small alkyl groups, such as a methyl group, can alter the molecule's solubility, metabolic stability, and cell permeability. For example, N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been developed as potent and selective JAK1 inhibitors.[5]

Positions 3 and 5: Gateways to Diversity and Selectivity

Positions 3 and 5 are primary vectors for exploring the structure-activity relationship (SAR). Substituents here often project into the solvent-exposed region or deeper into specific sub-pockets of the target protein, driving potency and selectivity.[6]

  • Position 3: This site is frequently modified with aryl or heterocyclic rings, often via Suzuki or Stille coupling. In the development of NADPH Oxidase 2 (NOX2) inhibitors, a 3-(indolin-6-yl) substituent was found to be critical for activity.[7]

  • Position 5: The 5-position is proximate to the gatekeeper residue in many kinases. Introducing groups that can form specific interactions can significantly enhance activity.[8] For instance, replacing the methyl group of the core topic with a trifluoromethyl group was shown to form a hydrogen bond with the glycine residue G485 in FGFR, increasing potency nearly 20-fold compared to the unsubstituted parent compound.[8] Ether linkages at this position are also common, as seen in intermediates for venetoclax synthesis.[9]

Position 4: The Primary Amine and its Bioisosteres

The 5-amino group of the title compound is a key functional handle. It can be a crucial pharmacophoric element or serve as a synthetic anchor point for further elaboration.

  • C-N Coupling: The amine can be introduced or modified via Buchwald-Hartwig amination on a 4-chloro-7-azaindole precursor.[3] This reaction is fundamental to creating a diverse library of analogs with different amino substituents.

  • Bioisosteric Replacement: The amine can be replaced with other functional groups, such as a hydroxyl group (forming 1H-pyrrolo[2,3-b]pyridin-4-ol), to probe different interactions with the target.[10]

Expanding the Horizon: Homologs and Isomers

In the context of this scaffold, "homologs" can be viewed as the isomeric pyrrolopyridines (azaindoles). The position of the nitrogen atom in the pyridine ring dramatically affects the scaffold's properties and its utility in drug design.

  • 7-Azaindole (Pyrrolo[2,3-b]pyridine): The most frequently utilized isomer in drug discovery, especially for kinase inhibitors, due to its optimal geometry for hinge binding.[1]

  • 6-Azaindole (Pyrrolo[2,3-c]pyridine): Also a versatile pharmacophore, used in the development of kinase inhibitors and potential therapeutics for neurodegenerative diseases.[11]

  • 5-Azaindole (Pyrrolo[3,2-c]pyridine): Derivatives have shown inhibitory effects against FMS kinase, suggesting applications as anticancer and anti-inflammatory agents.[12]

  • 4-Azaindole (Pyrrolo[3,2-b]pyridine): Less commonly encountered in the literature compared to its 6- and 7-azaindole counterparts.[1]

The choice of isomer is a critical design decision, driven by the specific topology of the target's active site.

Synthetic Strategies: Building the 7-Azaindole Core and its Analogs

A robust and flexible synthetic strategy is paramount for exploring the SAR of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine derivatives. A common and effective approach involves a sequence of protection, selective cross-coupling, and amination reactions.

G cluster_0 Synthetic Workflow for 7-Azaindole Analogs start Starting Material (e.g., 4-Chloro-7-azaindole) protect N1 Protection (e.g., SEM-Cl, TIPS-Cl) start->protect 1. Prevent side reactions iodinate Regioselective Iodination (e.g., C2-position) protect->iodinate 2. Activate for coupling suzuki Suzuki-Miyaura Coupling (Introduce Aryl/Heterocycle at C2) iodinate->suzuki 3. C-C bond formation buchwald Buchwald-Hartwig Amination (Introduce Amine at C4) suzuki->buchwald 4. C-N bond formation deprotect N1 Deprotection (e.g., TFA, TBAF) buchwald->deprotect 5. Unmask N1-H final Final Analog deprotect->final

Caption: General synthetic workflow for producing diverse 7-azaindole analogs.

The order of the Suzuki and Buchwald-Hartwig steps can be reversed. However, a route relying on a chemoselective Suzuki-Miyaura cross-coupling at C-2 on a 2-iodo-4-chloropyrrolopyridine intermediate, followed by amination at C-4, has proven to be an effective strategy.[3]

Experimental Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol is adapted from methodologies used for the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives.[3]

  • Reaction Setup: To a microwave vial, add the N1-protected 4-chloro-2-iodo-7-azaindole (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like sodium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed mixture of solvents, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction Execution: Seal the vial and heat the mixture in a microwave reactor to 100-120 °C for 30-60 minutes, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-4-chloro-7-azaindole intermediate.

Causality Note: The use of a phosphine-ligated palladium catalyst is crucial for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. The aqueous base is necessary for the transmetalation step. Microwave heating accelerates the reaction, significantly reducing reaction times.

Experimental Protocol 2: Buchwald-Hartwig Amination

This protocol describes the subsequent C-N bond formation at the C4 position.[3]

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon), combine the 2-aryl-4-chloro-7-azaindole intermediate (1.0 eq.), the desired amine (1.5 eq.), a palladium pre-catalyst like RuPhos Pd G2 (0.05 eq.), the RuPhos ligand (0.10 eq.), and a strong base such as sodium tert-butoxide (2.0 eq.).

  • Solvent Addition: Add a dry, degassed solvent such as tert-butanol.

  • Reaction Execution: Heat the mixture to 80-100 °C and stir for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue via column chromatography to obtain the final N4-substituted analog.

Causality Note: The choice of a bulky, electron-rich phosphine ligand (e.g., RuPhos) is critical for promoting the reductive elimination step, which is often the rate-limiting step in C-N coupling with electron-rich heterocycles. The use of a strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.

Biological Activity and Therapeutic Applications

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against a wide range of protein kinases implicated in cancer and inflammatory diseases.

G cluster_0 7-Azaindole Binding to Kinase Hinge azaindole 7-Azaindole Core hinge Kinase Hinge Region (e.g., Cys666) azaindole->hinge H-Bonds substituent R-Group at C3/C5 pocket Hydrophobic Pocket substituent->pocket Selectivity Interactions

Caption: 7-Azaindole core forming key hydrogen bonds with a kinase hinge region.

The core scaffold typically acts as the "hinge-binder," while substituents at positions like C3 and C5 are tailored to interact with specific regions of the ATP-binding site to achieve high potency and selectivity.[8][13]

Compound Class/ExampleTarget Kinase(s)Reported Potency (IC₅₀)Reference
1H-pyrrolo[2,3-b]pyridine derivativesFibroblast Growth Factor Receptors (FGFR1-3)7 - 25 nM[14]
3,5-Disubstituted 7-AzaindolesTropomyosin receptor kinase (Trk)Low micromolar[6]
1H-pyrrolo[2,3-b]pyridine derivativesTraf2- and Nck-interacting kinase (TNIK)< 1 nM[15]
N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamidesJanus kinase 1 (JAK1)Potent and selective over JAK2/3[5]
7-Azaindole derivativesCyclin-dependent kinase 8 (CDK8)51.3 nM[16]
2-Aryl-1H-pyrrolo[2,3-b]pyridinesColony-stimulating factor 1 receptor (CSF-1R)Sub-micromolar[3][13]

This table illustrates the broad applicability of the scaffold. By systematically modifying the substituents on the 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine core, researchers can fine-tune the inhibitory profile against a specific kinase or a desired panel of kinases.

Conclusion and Future Perspectives

The 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine core and its related analogs represent a rich and fertile ground for therapeutic innovation. The 7-azaindole scaffold is a validated, powerful hinge-binding motif that provides a robust starting point for structure-based drug design. The synthetic accessibility, coupled with the clear SAR drivers at multiple positions, allows for the rational design of potent and selective inhibitors. Future work will likely focus on developing analogs with improved pharmacokinetic properties, exploring novel substitution patterns to overcome resistance mutations, and applying this privileged scaffold to an even broader range of biological targets beyond kinases.

References

  • PharmaBlock. Azaindoles in Medicinal Chemistry.

  • Li, Y., et al. (2022). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry.

  • Singh, H., & Kumar, A. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Polycyclic Aromatic Compounds.

  • Barlaam, B., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry.

  • Santos, L. M., & da Silveira, N. J. F. (2023). Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Current Topics in Medicinal Chemistry.

  • Wang, Y., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Kang, S., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry.

  • Zhang, Y., et al. (2025). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry.

  • Abdel-Wahab, B. F., et al. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Molecules.

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.

  • Aamdal, K. A., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.

  • Staszewska-Krajewska, O., & Cieniecka-Rosłonkiewicz, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals.

  • Seela, F., & Peng, X. (2001). Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). The Journal of Organic Chemistry.

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.

  • Khlestkin, V. K., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry.

  • Pharmaffiliates. Methyl 4-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-2-fluorobenzoate.

  • Gaponova, A. V., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules.

  • Bombrun, A., et al. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Palladium-Catalyzed Synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Abstract The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors and other therapeutic agents.[1][2] This application note...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors and other therapeutic agents.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, a valuable building block for drug discovery programs. The synthesis proceeds from the readily accessible starting material, 4-chloro-5-methyl-7-azaindole, via a robust palladium-catalyzed C-N cross-coupling reaction. We will delve into the mechanistic rationale for the chosen methodology, provide a detailed step-by-step experimental procedure, and offer expert insights for troubleshooting and optimization.

Introduction and Scientific Rationale

The functionalization of the 7-azaindole nucleus, particularly on the electron-deficient pyridine ring, is a key strategy in the development of novel pharmaceuticals.[3] The introduction of an amino group at the C5 position is particularly challenging. While classical Nucleophilic Aromatic Substitution (SNAr) reactions are possible on halo-azaindoles, they often necessitate harsh conditions such as high temperatures and a large excess of the amine nucleophile.[3][4]

Modern palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, offer a milder, more efficient, and highly versatile alternative.[5] This methodology is particularly effective for coupling amines with heteroaryl halides, even in the presence of sensitive functional groups and the unprotected N-H of the pyrrole ring.[3][6] The choice of a palladium precatalyst system allows for rapid catalyst activation and high catalytic turnover, making it ideal for synthesizing complex molecules with high purity and yield.[3]

This protocol employs an ammonia surrogate in a Buchwald-Hartwig amination to convert 4-chloro-5-methyl-7-azaindole into the desired primary amine. The rationale for this choice is based on its proven efficacy, broad functional group tolerance, and operational simplicity, which are critical factors in a drug development setting.

Reaction Scheme:

Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the described steps, particularly regarding the maintenance of an inert atmosphere, is critical for success.

Materials and Reagents
ReagentGradeSupplierNotes
4-chloro-5-methyl-7-azaindole>95%Commercially AvailableStarting Material
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)>97%Strem, Sigma-AldrichPalladium Source
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)>98%Strem, Sigma-AldrichLigand
Sodium tert-butoxide (NaOt-Bu)>98%Sigma-Aldrich, AcrosBase; handle in a glovebox
Benzophenone Imine>97%Sigma-AldrichAmmonia Surrogate
TolueneAnhydrous, <50 ppm H₂OAcros, Sigma-AldrichReaction Solvent
Hydrochloric Acid (HCl)2 M aqueous solutionFisher ScientificFor hydrolysis
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher ScientificFor neutralization
Brine (Saturated NaCl)ACS GradeFisher ScientificFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificFor drying
Silica Gel230-400 meshSiliCycle, VWRFor chromatography
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle with temperature control

  • Inert gas (Argon or Nitrogen) supply with manifold (Schlenk line)

  • Glovebox (recommended for handling base and catalyst)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • LC-MS, NMR, and HRMS for reaction monitoring and characterization

Step-by-Step Synthesis Protocol

The entire process should be conducted under an inert atmosphere of argon or nitrogen to prevent catalyst deactivation.

Step A: Buchwald-Hartwig Coupling

  • Inert Atmosphere Setup: To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-5-methyl-7-azaindole (1.00 g, 5.54 mmol, 1.0 equiv).

  • Catalyst and Ligand Addition: In a glovebox, add Pd₂(dba)₃ (0.101 g, 0.111 mmol, 0.02 equiv Pd) and XPhos (0.158 g, 0.332 mmol, 0.06 equiv). If a glovebox is unavailable, add the solids quickly under a positive flow of inert gas.

  • Base Addition: Add sodium tert-butoxide (0.80 g, 8.31 mmol, 1.5 equiv). The base is air- and moisture-sensitive and should be handled with care.

  • Solvent and Reactant Addition: Seal the flask with a septum. Using a syringe, add anhydrous toluene (30 mL). Begin stirring, then add benzophenone imine (1.11 mL, 6.65 mmol, 1.2 equiv) via syringe.

  • Reaction Execution: Place the flask under a positive pressure of inert gas and heat the reaction mixture to 100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and draw a small aliquot via syringe. Quench the aliquot with a few drops of water and extract with EtOAc for analysis. The reaction is typically complete within 4-12 hours.

Step B: Hydrolysis and Work-up

  • Cooling and Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Hydrolysis of Imine: Add 2 M aqueous HCl (20 mL) to the flask and stir vigorously at room temperature for 1-2 hours. This step hydrolyzes the intermediate imine to the desired primary amine and protonates the product. Monitor the hydrolysis by TLC or LC-MS.

  • Phase Separation: Transfer the mixture to a separatory funnel. The product will be in the aqueous layer as the hydrochloride salt. The organic layer contains ligands and byproducts. Separate the layers and wash the organic layer with 2 M HCl (10 mL).

  • Neutralization: Combine the aqueous layers and cool in an ice bath. Slowly add saturated aqueous NaHCO₃ until the pH is ~8-9. The free amine product will precipitate or can be extracted.

  • Extraction: Extract the neutralized aqueous layer with ethyl acetate (3 x 50 mL). The product is moderately polar, so thorough extraction is necessary.

  • Drying and Concentration: Combine the organic extracts, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification and Characterization
  • Purification: Purify the crude solid by flash column chromatography on silica gel. A gradient elution of 2-10% methanol in dichloromethane is typically effective for separating the product.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Dry the resulting solid under high vacuum. Characterize the final product, 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity (>95%).

Data Presentation and Expected Results

Stoichiometry Table
ComponentMW ( g/mol )Equiv.AmountMoles (mmol)
4-chloro-5-methyl-7-azaindole180.621.01.00 g5.54
Pd₂(dba)₃915.720.02 (Pd)101 mg0.111
XPhos476.670.06158 mg0.332
NaOt-Bu96.101.5800 mg8.31
Benzophenone Imine181.241.21.11 mL6.65
Expected Product 161.20 -~714 mg (80% Yield)
Scientist's Insights & Troubleshooting
  • Causality of Inert Conditions: Palladium(0) species are readily oxidized to inactive Palladium(II) by atmospheric oxygen, especially at elevated temperatures. The use of a Schlenk line or glovebox is non-negotiable for achieving high yields and reproducibility.

  • Ligand Choice: XPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the crucial reductive elimination step in the catalytic cycle, which is often rate-limiting for C-N bond formation.[7] If yields are low, screening other ligands like RuPhos or BrettPhos may be beneficial.

  • Side Reactions: A common side reaction is hydrodehalogenation, where the chloro group is replaced by a hydrogen atom.[1] This can arise from β-hydride elimination from the tert-butoxide base. Ensuring the base is of high purity and the reaction is not overheated can minimize this.

  • Incomplete Hydrolysis: If the intermediate imine is observed after the HCl treatment, extend the stirring time or gently warm the mixture to 40 °C to drive the hydrolysis to completion.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the synthesis protocol.

Synthesis_Workflow cluster_prep Part A: Reaction Setup cluster_reaction Part B: Synthesis cluster_workup Part C: Work-up & Isolation cluster_purify Part D: Final Steps A1 Charge Flask with Starting Material A2 Add Catalyst, Ligand, and Base (Inert) A1->A2 A3 Add Anhydrous Solvent and Benzophenone Imine A2->A3 B1 Heat to 100°C under Inert Gas A3->B1 B2 Monitor by TLC/LC-MS (4-12 hours) B1->B2 C1 Cool and Quench B2->C1 C2 Hydrolyze Imine with 2M HCl C1->C2 C3 Neutralize & Extract with Ethyl Acetate C2->C3 C4 Dry and Concentrate C3->C4 D1 Purify by Flash Chromatography C4->D1 D2 Characterize Product (NMR, HRMS) D1->D2

Caption: Workflow for the synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine using a palladium-catalyzed Buchwald-Hartwig amination. The method avoids the harsh conditions of traditional SNAr chemistry and provides good to excellent yields. This procedure offers a robust platform for accessing key amine-substituted 7-azaindole intermediates, thereby facilitating the rapid advancement of medicinal chemistry and drug discovery programs.

References

  • Barreiro, E. J., Kümmerle, A. E., & Fraga, C. A. M. (2011). The Methylation of Organic Compounds: A Review. Journal of the Brazilian Chemical Society, 22(7), 1205-1229. [Link]

  • Dandepally, S. R., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(11), 2959. [Link]

  • Guillou, S., et al. (2007). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Tetrahedron, 63(1), 183-191. [Link]

  • Couto, I., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(14), 3318-3321. [Link]

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4584-4587. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. Retrieved March 21, 2026, from [Link]

  • Wang, Y., et al. (2024). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 15(1), 136-150. [Link]

  • Trofimov, A. I., & Gulevskaya, A. V. (2020). Recent developments in the synthesis of 4-, 5-, 6- and 7-azaindoles. Chemistry of Heterocyclic Compounds, 56(8), 946-969. [Link]

  • ChemInform. (2010). ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform, 41(51). [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Retrieved March 21, 2026, from [Link]

  • NextSDS. (n.d.). 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. NextSDS. Retrieved March 21, 2026, from [Link]

  • LibreTexts Chemistry. (2021). 3.7: Nucleophilic Aromatic Substitution. LibreTexts. Retrieved March 21, 2026, from [Link]

  • Zhang, W., et al. (2021). Identification of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. Journal of Medicinal Chemistry, 64(7), 3853-3873. [Link]

Sources

Application

Application Note: In Vitro Kinase Assay Protocol for Fragment-Based Lead Discovery Using 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Introduction & Mechanistic Rationale In the landscape of targeted kinase inhibitor design, fragment-based drug discovery (FBDD) relies heavily on identifying low-molecular-weight scaffolds that form high-quality interact...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of targeted kinase inhibitor design, fragment-based drug discovery (FBDD) relies heavily on identifying low-molecular-weight scaffolds that form high-quality interactions with the kinase ATP-binding site. The compound 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS: 1550719-66-8)[1] is a highly privileged pharmacophore, serving as an ideal starting point for developing potent, selective inhibitors against the Janus kinase (JAK) family, particularly JAK1.

The Causality of Molecular Recognition

To understand why this specific fragment is utilized, we must analyze its structural causality at the kinase hinge region. The ATP-binding site of kinases contains a highly conserved hinge segment that dictates baseline binding affinity. The pyrrolo[2,3-b]pyridine (7-azaindole) core acts as a bidentate hydrogen-bonding system. In the context of JAK1, the pyrrole N-H acts as a hydrogen bond donor to the backbone carbonyl of Glu957, while the pyridine nitrogen acts as a hydrogen bond acceptor from the backbone amide of Leu959[2][3].

Beyond the core hinge binding, the substituents on this fragment dictate its trajectory for lead optimization:

  • The 4-Methyl Group: Provides critical steric bulk that projects into the hydrophobic gatekeeper pocket. This steric clash can be leveraged to achieve selectivity over kinases possessing bulkier gatekeeper residues[2].

  • The 5-Amine Group: Serves as a versatile synthetic vector. It allows medicinal chemists to extend the scaffold toward the solvent-exposed region or the allosteric DFG-out pocket to improve both potency and pharmacokinetic properties.

HingeBinding Core 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (Fragment Scaffold) Donor Pyrrole N-H (H-bond Donor) Core->Donor Acceptor Pyridine N (H-bond Acceptor) Core->Acceptor Gatekeeper 4-Methyl Group (Gatekeeper Pocket) Core->Gatekeeper Vector 5-Amine Group (Solvent/DFG-out Vector) Core->Vector Hinge JAK1 Hinge Region (Glu957 & Leu959) Donor->Hinge Binds Glu957 (C=O) Acceptor->Hinge Binds Leu959 (N-H)

Logical mapping of fragment interactions with the JAK1 kinase hinge.

Assay Selection: The Self-Validating ADP-Glo™ System

Evaluating fragment-sized molecules presents a unique biochemical challenge: fragments typically exhibit weak initial affinities (high micromolar to millimolar IC50​ values) and must be screened at high concentrations. At these concentrations, traditional fluorescence-based assays (like TR-FRET) are highly susceptible to false positives caused by compound autofluorescence or inner-filter effects.

To establish a self-validating and artifact-free system, we utilize the ADP-Glo™ Kinase Assay [4]. This luminescent assay directly measures the production of ADP, decoupling the enzymatic reaction from the detection readout. It operates by first chemically depleting any unreacted ATP, and subsequently converting the generated ADP back into ATP to drive a luciferase/luciferin reaction[4]. This method tolerates high ATP concentrations (up to 1 mM), which is essential when screening competitive hinge binders like 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine that must outcompete endogenous ATP.

ADPGlo Step1 Step1 Step2 2. ADP-Glo Reagent Depletes unreacted ATP Step1->Step2 Step3 3. Detection Reagent Converts ADP to ATP Step2->Step3 Step4 4. Luciferase Reaction Generates Luminescence Step3->Step4

Step-by-step workflow of the ADP-Glo kinase assay for fragment screening.

Detailed Experimental Protocol

Reagent Preparation & Causality
  • Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2​ , 0.1 mg/mL BSA, 2 mM DTT.

    • Causality: BSA is critical in fragment screening to prevent non-specific adherence of the hydrophobic fragment to the microplate walls. DTT maintains the cysteine residues of the kinase in a reduced, catalytically active state.

  • Enzyme: Recombinant human JAK1 (JH1 catalytic domain).

  • Substrate: Poly(Glu,Tyr) 4:1 peptide.

  • Compound Stock: 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine prepared at 100 mM in 100% anhydrous DMSO.

Step-by-Step Execution (384-Well Format)
  • Compound Distribution: Transfer 1 µL of the serially diluted fragment (or DMSO control) into a solid white 384-well plate. Crucial: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced denaturation of the JAK1 enzyme.

  • Enzyme Pre-Incubation: Add 2 µL of the JAK1 enzyme (diluted in Assay Buffer) to the wells. Centrifuge briefly at 1000 x g. Incubate at room temperature for 15 minutes. Causality: Because fragments have rapid off-rates, pre-incubation allows the compound to achieve thermodynamic binding equilibrium at the hinge region before introducing the competing ATP.

  • Reaction Initiation: Add 2 µL of the ATP/Substrate mixture to initiate the kinase reaction. The final ATP concentration should be set at the apparent Km​ for JAK1 (typically ~10-15 µM) to sensitize the assay to competitive inhibitors. Incubate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate at room temperature for 40 minutes. This step halts the kinase reaction and completely degrades the remaining background ATP[4].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate the luminescent signal.

  • Data Acquisition: Read the plate using a multimode microplate reader set to luminescence mode (integration time: 0.5 - 1.0 seconds per well).

Data Presentation & Quality Control

A high-throughput screening protocol is only as reliable as its internal quality controls. Every assay plate must be treated as a self-validating system by calculating the Z'-factor , which quantifies the separation between the positive control (100% inhibition via a reference drug like Tofacitinib) and the negative control (Vehicle/DMSO).

The quantitative data extracted from the dose-response curves should be evaluated against the strict parameters outlined in the table below:

Table 1: Representative Assay Quality Metrics
ParameterTarget ValueScientific Significance
Z'-Factor > 0.7Validates assay robustness; ensures the assay window is wide enough to distinguish weak fragment inhibition from background noise.
Signal-to-Background (S/B) > 10Guarantees high sensitivity for detecting low-affinity fragment binders without signal clipping.
Hill Slope (n_H) 0.8 - 1.2Confirms a 1:1 stoichiometric competitive binding model at the kinase hinge region. Slopes > 2.0 often indicate aggregation or non-specific inhibition.
Reference IC50​ (Tofacitinib) ~1.0 - 5.0 nMValidates the functional integrity and specific activity of the recombinant JAK1 enzyme batch used in the assay.

References

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Unraveling the Molecular Mechanism of Recognition of Selected Next-Generation Antirheumatoid Arthritis Inhibitors by Janus Kinase 1 Source: ACS Omega (PubMed Central) URL:[Link]

Sources

Method

Application Note: 4-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine as a Privileged Scaffold in Kinase Inhibitor Design

Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Compound: 4-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS: )[1] Introduction & Mechanistic Rationale The 1H-pyrrolo[2,3-b]pyridine (7...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Compound: 4-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS: )[1]

Introduction & Mechanistic Rationale

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere for purines and indoles. It is frequently deployed in the development of ATP-competitive kinase inhibitors for oncology and metabolic diseases. The specific derivative, 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine , offers a highly specialized structural profile that solves common selectivity and functionalization challenges in drug discovery.

Causality in Structural Design
  • The 7-Azaindole Core (Hinge Binder): The N1 (pyrrole) and N7 (pyridine) atoms act as a potent hydrogen bond donor-acceptor pair. This motif perfectly mimics the binding of the adenine ring of ATP, anchoring the molecule to the backbone amide and carbonyl of the kinase hinge region.

  • The 4-Methyl Group (Selectivity Filter): Positioned adjacent to the 5-amino group, the 4-methyl substituent provides critical steric bulk. In the ATP-binding pocket, this position projects toward the kinase "gatekeeper" residue. The methyl group forces a specific dihedral angle on 5-position substituents and creates a steric clash with larger gatekeeper residues in off-target kinases (e.g., DYRK1A). This steric gating is the primary driver of the >300-fold selectivity seen in novel Cdc2-Like kinase 1 (CLK1) inhibitors[2][3].

  • The 5-Amino Group (Synthetic Handle): This primary amine serves as a versatile vector for extending the molecule into the solvent-exposed region or the DFG-out pocket. It allows for rapid diversification via amidation, urea formation, or Buchwald-Hartwig cross-coupling.

Target Pathways: Autophagy Modulation via CLK1 and ULK1/2

Recent literature highlights the 5-amino-7-azaindole scaffold's efficacy in modulating autophagy. demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridin-5-amine act as potent CLK1 inhibitors, inducing autophagy to treat acute liver injury (ALI)[2]. Similarly, related scaffolds have been optimized into dual ULK1/2 inhibitors for triple-negative breast cancer (TNBC)[4].

Autophagy_Pathway Stress Cellular Stress AMPK AMPK Stress->AMPK Activates ULK1 ULK1 Complex AMPK->ULK1 Activates mTORC1 mTORC1 mTORC1->ULK1 Inhibits CLK1 CLK1 Autophagy Autophagy Induction CLK1->Autophagy Modulates ULK1->Autophagy Initiates Inhibitor 7-Azaindole Derivatives Inhibitor->CLK1 Potent Inhibition Inhibitor->ULK1 Dual Inhibition

Diagram 1: Autophagy signaling pathway highlighting intervention points for 7-azaindole inhibitors.

Synthetic Workflows & Functionalization

To leverage 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine in SAR (Structure-Activity Relationship) campaigns, robust synthetic protocols are required. The steric hindrance imposed by the 4-methyl group necessitates specific coupling conditions.

Chemical_Workflow Start 4-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS: 1550719-66-8) Amidation Amidation / Urea Formation (HATU, DIPEA, DMF) Start->Amidation Electrophile Addition Buchwald Buchwald-Hartwig Coupling (Pd catalyst, BrettPhos, Base) Start->Buchwald Aryl Halide Addition Intermediate1 5-Amide/Urea Derivative Amidation->Intermediate1 Intermediate2 5-N-Aryl Derivative Buchwald->Intermediate2 Lead Lead Kinase Inhibitor (Optimized Hinge Binder) Intermediate1->Lead SAR Optimization Intermediate2->Lead SAR Optimization

Diagram 2: Chemical workflow for the functionalization of the 5-amino-7-azaindole scaffold.

Protocol 1: Sterically Hindered Amidation at the 5-Position

Objective: Synthesize 5-amide derivatives while overcoming the steric clash of the 4-methyl group. Causality & Rationale: Standard coupling agents (e.g., EDC/HOBt) often fail or proceed slowly due to the ortho-methyl group. HATU is utilized because its highly reactive nature overcomes this steric barrier. DIPEA is selected as a non-nucleophilic base to prevent competitive side reactions.

Step-by-Step Procedure:

  • Preparation: Dissolve the target carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (1.0 eq) to the mixture.

  • Incubation: Stir the reaction at 50°C. Note: Heating is critical; room temperature reactions often stall at 40-50% conversion due to the 4-methyl hindrance.

  • Self-Validation (In-Process Control): Monitor via LC-MS after 4 hours. A successful reaction will show the disappearance of the amine mass (m/z 148.1 [M+H]+). If unreacted amine persists, add an additional 0.5 eq of HATU/DIPEA.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography (DCM/MeOH gradient).

Protocol 2: Buchwald-Hartwig Cross-Coupling

Objective: Generate 5-N-aryl derivatives to probe the DFG-out pocket. Causality & Rationale: The 7-azaindole core contains multiple competing nitrogen atoms that can poison palladium catalysts. Using a bulky, electron-rich ligand like BrettPhos accelerates the reductive elimination step, heavily favoring C-N bond formation at the exocyclic 5-amine over catalyst deactivation.

Step-by-Step Procedure:

  • Protection (Optional but Recommended): Pre-protect the N1 position of the azaindole with a SEM or Boc group to prevent competitive Pd-coordination.

  • Setup: In an oven-dried Schlenk tube, combine the protected 5-amine (1.0 eq), aryl halide (1.2 eq), Pd2(dba)3 (0.05 eq), BrettPhos (0.1 eq), and sodium tert-butoxide (2.0 eq).

  • Degassing: Evacuate and backfill the tube with argon three times. Add anhydrous toluene (0.1 M).

  • Reaction: Heat the mixture to 100°C for 12 hours.

  • Self-Validation: Run a parallel negative control (no aryl halide) to ensure the catalyst is not promoting homocoupling or degradation of the starting material.

  • Workup: Filter through a pad of Celite, concentrate, and deprotect the N1 group (e.g., using TFA for Boc or TBAF for SEM) before final HPLC purification.

Biochemical & Cellular Evaluation

To validate the synthesized kinase inhibitors, biochemical assays must be bridged with live-cell target engagement data.

Protocol 3: NanoBRET Target Engagement Assay

Objective: Quantify the intracellular binding affinity of the synthesized derivatives to the target kinase (e.g., CLK1 or ULK1). Causality & Rationale: Standard in vitro assays (like ADP-Glo) do not account for cell permeability, efflux pumps, or competition with high intracellular ATP concentrations (~1-3 mM). The NanoBRET assay[4] provides a self-validating, live-cell metric by measuring the proximity-based energy transfer between a NanoLuc-kinase fusion protein and a cell-permeable fluorescent tracer.

Step-by-Step Procedure:

  • Transfection: Transfect HEK293 cells with the NanoLuc-CLK1 fusion plasmid. Plate cells in a 384-well white plate (10,000 cells/well).

  • Tracer Titration (Validation Step): Treat a subset of wells with varying concentrations of the NanoBRET tracer to determine the K_d. Select a tracer concentration that yields 80% of the maximum BRET signal (EC80) for the competition assay.

  • Compound Treatment: Add the synthesized 7-azaindole derivatives in a 10-point dose-response curve (starting at 10 µM, 1:3 dilutions). Incubate for 2 hours at 37°C.

  • Detection: Add NanoBRET Nano-Glo Substrate. Measure dual-emission luminescence (460 nm for donor, 618 nm for acceptor) using a microplate reader.

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio indicates successful displacement of the tracer by the test compound.

Quantitative Data Presentation

The table below synthesizes literature trends demonstrating the profound impact of the 4-methyl substitution on kinase selectivity, specifically comparing the unmethylated core to the 4-methyl derivative in the context of CLK1 vs. DYRK1A inhibition[2][3].

Table 1: Impact of 4-Methyl Substitution on Kinase Selectivity

Compound CoreSubstitutionTarget Kinase (CLK1) IC50 (nM)Off-Target (DYRK1A) IC50 (nM)Selectivity Fold (DYRK1A/CLK1)
1H-pyrrolo[2,3-b]pyridin-5-amineNone (H at C4)~12~45~3.7x
4-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine 4-Methyl 5 1521 >300x

Note: The 4-methyl group induces a severe steric clash with the DYRK1A gatekeeper residue (Phe238), effectively abolishing off-target binding while maintaining picomolar/nanomolar potency against CLK1.

References

  • Yang T, et al. (2023). "Rational design and appraisal of selective Cdc2-Like kinase 1 (Clk1) inhibitors as novel autophagy inducers for the treatment of acute liver injury (ALI)." European Journal of Medicinal Chemistry, 250:115168. Available at:[Link]

  • BioWorld. (2023). "Discovery of novel CLK1 inhibitors for the treatment of acute liver injury." Available at:[Link]

  • Martin et al. (2021). "Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers struggling to optimize the synthesis of substituted 7-azaindoles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers struggling to optimize the synthesis of substituted 7-azaindoles. The synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (also known as 5-amino-4-methyl-7-azaindole) presents unique mechanistic challenges. The electron-deficient nature of the pyridine ring, the strong coordinating ability of the N7 nitrogen, and the steric hindrance imparted by the C4-methyl group all conspire to derail standard coupling and cyclization protocols.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve scalable, high-yield synthesis.

Strategic Route Selection

Before troubleshooting a failing reaction, it is critical to evaluate your synthetic strategy. There are two primary pathways to access 5-amino-4-methyl-7-azaindoles: the Buchwald-Hartwig Amination of a pre-formed azaindole, and the De Novo Pyridine Cycloisomerization followed by nitro reduction[1],[2].

G Start1 5-Bromo-4-methyl-7-azaindole Route1 Buchwald-Hartwig Amination (Pd G3, BrettPhos, LiHMDS) Start1->Route1 Start2 2-Amino-4-methyl-5-nitropyridine Route2 1. Sonogashira (TMS-acetylene) 2. Cycloisomerization Start2->Route2 Target 4-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine Route1->Target Intermediate 5-Nitro-4-methyl-7-azaindole Route2->Intermediate Reduction Catalytic Reduction (Pt/C or Pd/C, H2) Intermediate->Reduction Reduction->Target

Strategic synthesis pathways for 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine.

Quantitative Comparison of Synthetic Strategies
Synthetic RouteKey Reagents & CatalystsTypical YieldMajor Bottlenecks / ByproductsScalability
Buchwald-Hartwig Amination Pd G3 Precatalyst, BrettPhos, LiHMDS70–88%Dehalogenation, C2-dimerizationModerate (Moisture/O₂ sensitive)
Pyridine Cycloisomerization TMS-acetylene, Morpholine/H₂O80–87%Uncyclized alkyne intermediateHigh (Metal-free cyclization)
Nitro Reduction Pt/C or Pd/C, H₂ (balloon)80–90%Nitroso intermediates, poor solubilityHigh

Troubleshooting Guides & FAQs

Q1: My Buchwald-Hartwig amination of 5-bromo-4-methyl-7-azaindole stalls at 20-30% conversion. Why is the catalyst dying, and how do I fix it?

The Causality: The failure of standard Pd-catalyzed amination on unprotected 7-azaindoles is driven by two factors. First, the N1 pyrrole proton is acidic and can be deprotonated, competing with the amine for transmetalation. Second, and more critically, the N7 pyridine nitrogen is a strong σ-donor that coordinates to the Pd(II) intermediate, trapping the catalyst in an off-cycle resting state[2]. Furthermore, the C4-methyl group creates steric bulk adjacent to the C5 reaction site, slowing down oxidative addition.

The Solution: You must use a highly sterically hindered, electron-rich monodentate ligand like BrettPhos paired with a Pd G3 precatalyst , and LiHMDS as the base[3].

  • Why BrettPhos? Its bulky biaryl structure creates a protective pocket around the palladium center, physically blocking the N7 nitrogen of other azaindole molecules from coordinating[3].

  • Why LiHMDS? It is strong enough to deprotonate the amine for transmetalation but bulky enough not to act as a nucleophile against the electron-deficient azaindole core.

G Problem Catalyst Deactivation in Amination Cause1 N7 Pyridine Nitrogen Coordinates to Pd(II) Problem->Cause1 Cause2 N1 Pyrrole Deprotonation Competes with Amine Problem->Cause2 Sol1 Use Bulky BrettPhos Ligand (Steric Shielding) Cause1->Sol1 Sol2 Use LiHMDS Base (Non-Nucleophilic) Cause2->Sol2 Result Efficient C5 Amination (>80% Yield) Sol1->Result Sol2->Result

Mechanistic troubleshooting for Pd-catalyzed amination of unprotected azaindoles.

Q2: I am using the Sonogashira/cycloisomerization route. The coupling works, but the cyclization of the 3-alkynylpyridine intermediate is incomplete. How can I drive it to completion?

The Causality: The electron-deficient nature of the nitropyridine ring reduces the nucleophilicity of the adjacent amine, making the 5-endo-dig cyclization onto the alkyne thermodynamically challenging[4]. Traditional metal-catalyzed cyclizations often result in degradation or require heavy metals that complicate purification.

The Solution: Utilize a metal-free cycloisomerization driven by precipitation. By running the reaction in a mixture of morpholine and water (1:3) at 90 °C, morpholine acts as a mild base to promote cyclization. As the 5-nitro-4-methyl-7-azaindole forms, its extreme insolubility in the aqueous medium forces it to precipitate out of the reaction mixture[4]. This effectively pulls the equilibrium forward to completion and allows isolation by simple filtration, bypassing column chromatography.

Q3: During the catalytic reduction of 5-nitro-4-methyl-7-azaindole, I observe a mixture of the desired amine and a nitroso intermediate. How do I prevent partial reduction?

The Causality: 5-nitro-7-azaindoles are notoriously insoluble in common organic solvents (e.g., EtOH, THF, EtOAc)[1]. When hydrogenating a suspension, the partially reduced intermediates (like the nitroso or hydroxylamine species) can precipitate onto the surface of the heterogeneous catalyst (Pd/C or Pt/C), poisoning the active sites and halting the reaction before full reduction to the amine is achieved.

The Solution: You must either run the reaction under highly dilute conditions in a solvent mixture that fully dissolves the nitro starting material (such as THF/EtOH), or switch to transfer hydrogenation (e.g., ammonium formate and Pd/C in refluxing ethanol). Transfer hydrogenation provides a constant, high local concentration of hydrogen donors at the catalyst surface, driving the reaction past the intermediate states.

Standard Operating Procedures (SOPs)

Protocol A: Optimized Buchwald-Hartwig Amination of Unprotected 5-Bromo-4-methyl-7-azaindole

This protocol is self-validating: if the reaction solution turns black within the first 10 minutes, the precatalyst has degraded due to oxygen or moisture ingress. A successful active catalyst species will maintain a dark red/brown color.

  • Preparation (Glovebox or strict Schlenk technique required): To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, 0.5 mmol), BrettPhos (0.05 equiv, 5 mol %), and BrettPhos Pd G3 precatalyst (0.05 equiv, 5 mol %)[2].

  • Amine Addition: Add the desired primary or secondary amine (1.2 equiv, 0.6 mmol). If the amine is a liquid, add it after sealing the vial via a microsyringe.

  • Base Addition: Seal the vial with a Teflon-lined septum cap. Evacuate and backfill with argon (3 cycles). Slowly inject LiHMDS (1.0 M in THF, 2.4 equiv, 1.2 mL)[3].

  • Reaction Execution: Place the vial in a pre-heated oil bath at 65 °C. Stir vigorously for 16 hours.

  • Workup: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl (2 mL) and dilute with EtOAc (10 mL). Separate the layers, extract the aqueous layer with EtOAc (2 × 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify by flash column chromatography (typically using a gradient of DCM to 5% MeOH/DCM) to afford the 5-amino-4-methyl-7-azaindole derivative.

Protocol B: Metal-Free Cycloisomerization to 5-Nitro-4-methyl-7-azaindole

This protocol leverages the insolubility of the product to drive the reaction to completion, avoiding heavy metal cyclization catalysts.

  • Sonogashira Coupling: In a round-bottom flask, dissolve 2-amino-3-iodo-4-methyl-5-nitropyridine (1.0 equiv) in degassed THF. Add Pd(PPh₃)₂Cl₂ (2 mol %), CuI (4 mol %), and Et₃N (3.0 equiv). Slowly add trimethylsilylacetylene (1.2 equiv). Stir at room temperature for 4 hours until complete consumption of the starting material.

  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove THF and excess Et₃N.

  • Cycloisomerization: To the crude 5-nitro-4-methyl-3-(2-trimethylsilylethynyl)pyridin-2-amine, add water (3.0 volumes) and morpholine (10.0 equiv)[4].

  • Heating: Heat the mixture to 90 °C and stir vigorously for 24 hours. A yellow solid will begin to precipitate as the reaction progresses.

  • Isolation: Cool the mixture to room temperature and dilute with additional water (2.0 volumes) to ensure complete precipitation. Filter the yellow solid, wash thoroughly with water and cold ethanol, and dry under vacuum to obtain 5-nitro-4-methyl-7-azaindole in high purity (>95% by HPLC)[4].

  • Reduction to Target: Dissolve the isolated nitro compound in THF/EtOH (1:1, highly dilute). Add 10% Pd/C (10 wt%). Degas and backfill with H₂ (balloon). Stir at room temperature for 5 hours. Filter through Celite under a blanket of nitrogen (the resulting 5-amino-4-methyl-7-azaindole is sensitive to air oxidation) and concentrate to yield the final product[1].

References

  • Su, M.; Hoshiya, N.; Buchwald, S. L. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters (ACS Publications). URL: [Link]

  • Jha, A. K.; et al. Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development (ACS Publications). URL: [Link]

Sources

Optimization

Overcoming poor reactivity of 4-halo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Welcome to the technical support center for the functionalization of 4-halo-5-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 4-halo-5-methyl-7-azaindole). This guide is designed for researchers, scientists, and drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of 4-halo-5-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 4-halo-5-methyl-7-azaindole). This guide is designed for researchers, scientists, and drug development professionals to navigate the common reactivity challenges associated with this important heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to facilitate your synthetic success.

The 7-azaindole core is a prevalent motif in pharmacologically active compounds, making its efficient functionalization a critical task in medicinal chemistry.[1][2] However, the electronic properties of the pyridine ring and the presence of the pyrrole N-H can complicate standard cross-coupling reactions. This guide provides in-depth solutions to these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My Suzuki-Miyaura coupling with 4-chloro-5-methyl-7-azaindole is not proceeding or gives very low yield.

Q: I'm trying to perform a Suzuki-Miyaura coupling with a boronic acid, but I'm observing no product formation or only trace amounts. What are the likely causes and how can I fix this?

A: This is a common issue stemming from the inherent low reactivity of the C4-Cl bond on the electron-rich 7-azaindole ring. Several factors could be at play, and a systematic approach to troubleshooting is recommended.

Underlying Causes:

  • Poor Oxidative Addition: The C-Cl bond is strong, and its activation by the palladium(0) catalyst is often the rate-limiting step. Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active.

  • Catalyst Inhibition: The unprotected pyrrole N-H and the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or the formation of unreactive complexes.[3]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. A suboptimal ligand can lead to catalyst decomposition or poor reactivity.[4][5]

Solutions & Protocols:

  • Employ Modern Catalyst Systems: For challenging substrates like 4-chloro-7-azaindoles, highly active catalyst systems are essential. We recommend using bulky, electron-rich phosphine ligands and palladium precatalysts.[3][6]

    • Recommended Catalyst/Ligand Combinations:

      • XPhos Pd G2/XPhos: A robust system for many challenging couplings.[7]

      • SPhos or RuPhos based precatalysts: These have shown excellent performance with halo-7-azaindoles.[1][2]

  • Protect the Pyrrole Nitrogen: While some protocols work with the unprotected N-H, protection can prevent catalyst inhibition and improve solubility.[8][9]

    • Common Protecting Groups:

      • SEM (2-(trimethylsilyl)ethoxymethyl): Readily introduced and can be removed under specific conditions, though deprotection can sometimes be challenging.[10]

      • Boc (tert-butyloxycarbonyl): Can be used, but may be cleaved under acidic or strongly basic conditions.

      • PMB (p-methoxybenzyl): Offers an alternative that can be removed oxidatively.

  • Optimize Reaction Conditions: A systematic screen of bases, solvents, and temperature can significantly impact the outcome.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Aryl Halide 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine1.0 equiv
Boronic Acid Arylboronic acid1.5 equiv
Catalyst XPhos Pd G21-2 mol %
Ligand XPhos2-4 mol %
Base K₃PO₄ or Cs₂CO₃2.0-3.0 equiv
Solvent 1,4-Dioxane/water (4:1) or Toluene/waterDegassed
Temperature 60-100 °CMonitor by TLC/LC-MS
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloro-5-methyl-7-azaindole
  • To a dry reaction vial, add 4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), the arylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), and XPhos Pd G2 (0.01-0.02 mmol).

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Place the sealed vial in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 5-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Workflow: Failed Suzuki-Miyaura Coupling

G start Low/No Product in Suzuki Coupling cond1 Using Pd(PPh3)4? start->cond1 sol1 Switch to modern catalyst: XPhos Pd G2, SPhos, or RuPhos precatalyst cond1->sol1 Yes cond2 N-H Protected? cond1->cond2 No sol1->cond2 sol2 Protect pyrrole N-H with SEM or Boc group cond2->sol2 No cond3 Base/Solvent Screened? cond2->cond3 Yes sol2->cond3 sol3 Screen bases (K3PO4, Cs2CO3, K2CO3) and solvents (Dioxane, Toluene, THF) cond3->sol3 No end Successful Coupling cond3->end Yes sol3->end

Caption: Decision workflow for troubleshooting a failed Suzuki-Miyaura coupling.

Issue 2: My Buchwald-Hartwig amination is giving complex mixtures or dehalogenated starting material.

Q: I'm attempting a Buchwald-Hartwig amination on 4-bromo-5-methyl-7-azaindole, but I'm getting a messy reaction profile and significant amounts of the dehalogenated starting material. What's going wrong?

A: This is a frequent challenge in the amination of electron-rich heterocycles. The side reactions you are observing point towards issues with catalyst stability and competing reaction pathways.

Underlying Causes:

  • β-Hydride Elimination: If the amine coupling partner has β-hydrogens, a side reaction can occur where the palladium intermediate undergoes β-hydride elimination, leading to an imine and the dehalogenated arene.[11]

  • Catalyst Decomposition: The reaction conditions might be too harsh, leading to the decomposition of the palladium catalyst into inactive palladium black.

  • N-Arylation of the Pyrrole: The unprotected pyrrole N-H can compete with the desired amine in the coupling reaction, leading to undesired N-arylated byproducts.[8]

Solutions & Protocols:

  • Ligand Selection is Critical: For Buchwald-Hartwig aminations, sterically hindered biaryl phosphine ligands are paramount to promote reductive elimination over β-hydride elimination.[11]

    • Recommended Ligands:

      • RuPhos, SPhos, XPhos: These have been demonstrated to be highly effective for the amination of halo-7-azaindoles.[1][2]

      • BrettPhos: Another excellent choice, particularly for challenging couplings.[12]

  • Use of Palladium Precatalysts: Precatalysts ensure the efficient generation of the active Pd(0) species in solution and can lead to more reproducible results.[1][13]

  • Careful Choice of Base: Strong, non-nucleophilic bases are required. LiHMDS and NaOtBu are commonly used.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale
Aryl Halide 4-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine1.0 equiv
Amine Primary or Secondary Amine1.2 equiv
Catalyst RuPhos Pd G31-2 mol %
Ligand RuPhos2-4 mol %
Base LiHMDS or NaOtBu1.5-2.0 equiv
Solvent Toluene or DioxaneAnhydrous, Degassed
Temperature Room Temperature to 80 °CStart at RT and gently heat if needed
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-5-methyl-7-azaindole
  • In a glovebox, add 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine (0.5 mmol), RuPhos (0.01 mmol), and RuPhos Pd G3 (0.005 mmol) to a dry reaction vial.

  • Add anhydrous, degassed toluene (2 mL).

  • In a separate vial, dissolve the amine (0.6 mmol) in toluene (1 mL).

  • Add the amine solution to the reaction vial, followed by the dropwise addition of LiHMDS (1.2 mmol, 1M in THF).

  • Stir the reaction at room temperature and monitor by LC-MS. If the reaction is sluggish, it can be gently heated to 50-80 °C.

  • Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Issue 3: My Sonogashira coupling is failing or requires harsh conditions.

Q: I'm trying to couple a terminal alkyne with 4-iodo-5-methyl-7-azaindole, but the reaction is not working well. What can I do to improve it?

A: Sonogashira couplings on N-rich heterocycles can be tricky. The basicity of the substrate and the potential for side reactions can impede the catalytic cycle.

Underlying Causes:

  • Copper-Free vs. Copper-Catalyzed: Traditional Sonogashira reactions use a copper(I) co-catalyst.[14] However, for some nitrogen-containing heterocycles, copper can promote homocoupling of the alkyne (Glaser coupling) or other side reactions.

  • Base and Solvent Choice: The choice of base and solvent is crucial for the efficiency of the Sonogashira coupling.

Solutions & Protocols:

  • Consider a Copper-Free Protocol: For sensitive substrates, a copper-free Sonogashira coupling can be advantageous to avoid side reactions. This typically requires a more active palladium catalyst and ligand system.

  • Optimize the Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. For more challenging couplings, a stronger base like Cs₂CO₃ or K₂CO₃ may be beneficial.

Table 3: Recommended Conditions for Sonogashira Coupling
ParameterRecommended Condition (Copper-Catalyzed)Recommended Condition (Copper-Free)
Aryl Halide 4-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine4-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Alkyne Terminal Alkyne (1.2 equiv)Terminal Alkyne (1.5 equiv)
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol %)Pd(OAc)₂ (2-5 mol %)
Cu Co-catalyst CuI (5-10 mol %)None
Ligand NoneSPhos or XPhos (4-10 mol %)
Base TEA or DIPEA (3.0 equiv)K₂CO₃ or Cs₂CO₃ (2.0 equiv)
Solvent THF or DMFDioxane or Toluene
Temperature Room Temperature to 60 °C60-100 °C
Catalytic Cycle: Sonogashira Coupling

G pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)(X)L2 pd0->pd2_aryl Oxidative Addition pd2_alkynyl Ar-Pd(II)(C≡CR)L2 pd2_aryl->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd2_alkynyl->product sub Ar-X sub->pd2_aryl alkyne R-C≡C-H cu_acetylide Cu-C≡CR alkyne->cu_acetylide Cu(I), Base cu_acetylide->pd2_alkynyl base Base base->alkyne

Caption: A simplified representation of the Sonogashira catalytic cycle.

FAQs

Q1: Do I always need to protect the pyrrole N-H of the 7-azaindole? A1: Not always. There are successful protocols for cross-coupling reactions on unprotected 7-azaindoles.[1][2] However, if you are experiencing low yields, side reactions, or poor reproducibility, N-protection is a highly recommended strategy to investigate.[8] It can prevent catalyst inhibition and side reactions at the pyrrole nitrogen.

Q2: What is the order of reactivity for the different halogens at the C4 position? A2: The reactivity generally follows the order I > Br > Cl.[5] This is due to the bond dissociation energies of the carbon-halogen bond. Consequently, 4-iodo-5-methyl-7-azaindole will be the most reactive in oxidative addition, while the 4-chloro analogue will be the most challenging.

Q3: Can I use microwave irradiation to accelerate these reactions? A3: Yes, microwave heating can be a very effective tool to accelerate these cross-coupling reactions, often leading to shorter reaction times and improved yields. However, it is important to carefully screen the reaction conditions, as the higher temperatures can also promote catalyst decomposition or side reactions.

Q4: How should I store 4-halo-5-methyl-1H-pyrrolo[2,3-b]pyridine? A4: Like many heterocyclic compounds, it is best to store it in a cool, dry place, under an inert atmosphere if possible, and protected from light to prevent degradation over time.

Q5: Are there any alternatives to palladium-catalyzed cross-coupling reactions for functionalizing the C4 position? A5: While palladium catalysis is the most common and versatile method, other approaches exist. For certain nucleophiles, SₙAr (Nucleophilic Aromatic Substitution) reactions can be employed, particularly if the pyridine ring is activated with electron-withdrawing groups.[15] Additionally, directed C-H activation methodologies are an emerging area for the functionalization of heterocycles.[16]

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4544-4547. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC. [Link]

  • Caddick, S., & Cloke, F. G. N. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3751-3760. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. DSpace@MIT. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]

  • Merlos, M., et al. (2003). Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. ResearchGate. [Link]

  • Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PMC. [Link]

  • Thomas, S. P., & Aggarwal, V. K. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]

  • Hoff, B. H., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]

  • Ferreira, I. C. F. R., & Queiroz, M. J. R. P. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Ferreira, I. C. F. R., & Queiroz, M. J. R. P. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Kumar, A., et al. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 56(2), 435-450. [Link]

  • Lee, S., et al. (2017). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Thomas, S. P., & Aggarwal, V. K. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5764-5773. [Link]

  • Seela, F., & Peng, X. (2000). Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). The Journal of Organic Chemistry, 65(22), 7473-7478. [Link]

  • da Silva, J. F., et al. (2017). One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. Organic Letters, 19(19), 5236-5239. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • Gomha, S. M., et al. (2018). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [Link]

  • Blue, A. S., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Vo, T. (2016). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of California, Irvine. [Link]

  • Tian, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(8), 1834-1843. [Link]

  • Singh, R., et al. (2022). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... ResearchGate. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Leitch, J. A., et al. (2024). A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. ResearchGate. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Kumar, A., et al. (2025). Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. RWTH Publications. [Link]

  • Reddy, T. J., et al. (2012). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole... ResearchGate. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2014). Overcoming the limitations of directed C-H functionalizations of heterocycles. Nature, 515(7527), 391-395. [Link]

  • Hoff, B. H., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. [Link]

  • de la Fuente, J. A., & Marín-Luna, M. (2019). Recent developments in the synthesis of 4-, 5-, 6- and 7-azaindoles. ResearchGate. [Link]

  • Padwa, A., & Kappe, C. O. (2007). Intermolecular reactions of electron-rich heterocycles with copper and rhodium carbenoids. Chemical Society Reviews, 36(4), 544-556. [Link]

  • Handy, S. T., & Zhang, Y. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]

  • Bellina, F., et al. (2009). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Organic Letters, 11(16), 3546-3549. [Link]

  • Hoff, B. H., et al. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. [Link]

  • Hu, T., & Turos, E. (2006). Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Regioselective Functionalization of the Pyrrolo[2,3-b]pyridine Core

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the regioselective functionalization of pyrrolo[2,3-b]pyridine, also known as 7-azaindole. This guide is designe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the regioselective functionalization of pyrrolo[2,3-b]pyridine, also known as 7-azaindole. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of this critical scaffold. As a privileged structure in medicinal chemistry, the ability to selectively functionalize the 7-azaindole core is paramount for the development of novel therapeutics.[1] This resource, compiled by senior application scientists, offers practical, experience-based solutions to overcome synthetic hurdles and optimize your reaction outcomes.

Understanding the Reactivity of the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine scaffold presents a unique electronic landscape. The pyridine ring is electron-deficient, while the pyrrole ring is electron-rich. This dichotomy governs the regioselectivity of various functionalization reactions. Without directing groups, electrophilic substitution typically occurs at the C3 position of the electron-rich pyrrole ring. Conversely, nucleophilic attack is favored on the pyridine ring. Achieving regioselectivity at other positions often requires strategic use of protecting groups, directing groups, or specific reaction conditions to modulate the inherent reactivity of the core.

Reactivity Map of the 7-Azaindole Core

Caption: Inherent reactivity and common functionalization sites of the 7-azaindole core.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Halogenation Reactions

Question: I am attempting to halogenate my 7-azaindole derivative and obtaining a mixture of products, primarily at the C3 and other positions. How can I improve the regioselectivity?

Answer: This is a common challenge due to the high nucleophilicity of the C3 position. To achieve selective halogenation at other positions, consider the following strategies:

  • For C3-Halogenation (the electronically favored position):

    • Problem: Over-halogenation or side-product formation.

    • Solution: Use milder halogenating agents (e.g., N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS)) at lower temperatures. Carefully control the stoichiometry of the halogenating agent to prevent di- or tri-halogenation.

  • For Halogenation at Other Positions (C2, C4, C5, C6):

    • Problem: Preferential reaction at C3.

    • Solution 1: Blocking the C3 Position: If your synthetic route allows, temporarily block the C3 position with a group that can be easily removed later, such as a trialkylsilyl group. This will direct the halogenation to other available positions.

    • Solution 2: Directed Metalation: This is a powerful technique for achieving regioselectivity. By first protecting the N1-H, you can then use a directed metalation group (DMG) to achieve lithiation at a specific carbon, followed by quenching with a halogen source.

      • An N1-sulfonyl protecting group can direct metalation to the C2 position.

      • A carbamoyl group can be used to direct metalation to either the C6 or C2 positions, and a "directed metalation group dance" can even allow for sequential functionalization.[1][2]

    • Solution 3: Halogen Dance: In some cases, a halogen atom can be "walked" around the ring under basic conditions. For example, a 3-halo-7-azaindole can rearrange to a 4-halo-7-azaindole.

Issue 2: Low Yields in Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Question: My Suzuki coupling reaction with a halo-7-azaindole is giving low yields or failing completely. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in cross-coupling reactions involving 7-azaindoles can stem from several factors, including catalyst inhibition, substrate reactivity, and reaction conditions.

  • Catalyst Inhibition: The pyridine nitrogen (N7) can coordinate to the metal catalyst (e.g., Palladium), leading to catalyst deactivation.

    • Solution:

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can stabilize the catalytic species and promote the desired coupling over catalyst inhibition.[3][4]

      • N-Protection: Protecting the N1-H with groups like benzenesulfonyl can be beneficial for successful cross-coupling.[5]

      • Pre-catalyst Selection: Using modern pre-catalysts (e.g., XPhos Pd G2) can improve reaction efficiency and reproducibility.[6]

  • Substrate Reactivity: The reactivity of halo-7-azaindoles can vary significantly depending on the position of the halogen.

    • Troubleshooting:

      • Aryl Halide Partner: The order of reactivity is typically I > Br > Cl. If you are using a less reactive chloride, you may need more forcing conditions (higher temperature, stronger base, more active catalyst system).

      • Boronic Acid/Ester Quality: Ensure your boronic acid or ester is pure and dry. Decomposition can lead to lower yields.

  • Reaction Conditions:

    • Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The optimal base will depend on the specific substrates and catalyst system.

    • Solvent: Anhydrous, degassed solvents (e.g., dioxane, toluene, DMF) are essential to prevent catalyst decomposition and unwanted side reactions.

    • Temperature: Optimization of the reaction temperature is crucial. Microwave irradiation can sometimes improve yields and reduce reaction times.[7][8]

Parameter Recommendation for Optimization Common Issues
Catalyst/Ligand Screen bulky phosphine ligands (XPhos, SPhos). Use pre-catalysts.Catalyst poisoning by N7.
Base Screen K₂CO₃, Cs₂CO₃, K₃PO₄.Incomplete reaction, side reactions.
Solvent Use anhydrous, degassed dioxane, toluene, or DMF.Catalyst decomposition.
Temperature Optimize between 80-120 °C. Consider microwave heating.Decomposition of starting materials or products.
Issue 3: Difficulty with C-H Activation/Functionalization

Question: I am attempting a direct C-H functionalization of my 7-azaindole, but I am observing poor regioselectivity and low conversion. What strategies can I employ?

Answer: Direct C-H functionalization of 7-azaindoles is a powerful but often challenging transformation. Regioselectivity is a key hurdle.

  • Inherent Reactivity: Without a directing group, C-H functionalization often favors the electron-rich pyrrole ring, particularly the C2 and C3 positions.

  • Strategies for Regiocontrol:

    • Directing Groups: The most effective strategy for controlling regioselectivity is the use of a directing group.[9][10][11][12] The directing group is typically installed at the N1 position and guides the metal catalyst to a specific C-H bond.

      • Picolinamide (PA) and related groups: Can direct functionalization to the C2 position.

      • Carbamoyl group: Can direct functionalization to the C6 position.[2]

    • Catalyst Control: The choice of metal catalyst (e.g., Pd, Rh, Ru) and ligands can influence the regioselectivity. For instance, some palladium catalysts have shown a preference for C2 arylation.[13][14]

    • Steric and Electronic Control: Modifying the substituents on the 7-azaindole core can influence the steric and electronic environment, thereby directing the C-H activation to a less hindered or more electronically favorable position.

Experimental Protocol: Palladium-Catalyzed C-2 Arylation of N-Methyl-7-azaindole

This protocol is adapted from a known procedure for the direct C-2 arylation of 7-azaindoles.[14]

  • To a reaction vial, add N-methyl-7-azaindole (1.0 equiv.), the desired aryl boronic acid (2.0 equiv.), and Ag₂CO₃ (2.0 equiv.).

  • Add anhydrous 1,2-dichloroethane (DCE) as the solvent.

  • Add Pd(OAc)₂ (10 mol %) to the mixture.

  • Seal the vial and stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: Which position on the 7-azaindole core is most acidic and therefore most susceptible to deprotonation/metalation?

A1: The N1-H of the pyrrole ring is the most acidic proton. In the presence of a strong base (e.g., LDA, n-BuLi), this proton will be removed first. Subsequent deprotonation of a C-H bond for functionalization requires careful control of stoichiometry and temperature, and often the use of a directing group to achieve regioselectivity at a specific carbon atom.

Q2: I need to functionalize the C4 position. What are the most reliable methods?

A2: Functionalization at the C4 position can be challenging. Common strategies include:

  • Nucleophilic Aromatic Substitution (SNAr): Starting with a 4-halo-7-azaindole (e.g., 4-chloro- or 4-fluoro-7-azaindole), you can perform an SNAr reaction with various nucleophiles. 4-Fluoro derivatives are generally more reactive in SNAr than their 4-chloro counterparts.[7]

  • Directed Metalation: With a suitable directing group at C3, it is possible to achieve metalation at the C4 position.[15]

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, can be performed on 4-halo-7-azaindoles.[16]

Q3: My protecting group is not stable under my desired reaction conditions. What are some robust alternatives for the N1 position?

A3: The choice of protecting group is critical and depends on the downstream reaction conditions.

  • Acetyl Group: Susceptible to both acidic and basic hydrolysis.

  • Sulfonyl Groups (e.g., benzenesulfonyl, tosyl): Generally more robust and stable to a wider range of conditions, including many cross-coupling reactions.[5] They can also act as directing groups for C2-lithiation.

  • Carbamoyl Groups: Useful as directing groups for C6 and C2 metalation and can be removed under specific conditions.[1][2]

  • SEM (2-(trimethylsilyl)ethoxymethyl) Group: Offers good stability but can be challenging to remove, sometimes leading to side products.[6]

Q4: Can I perform sequential functionalization on the 7-azaindole core?

A4: Yes, sequential functionalization is a powerful strategy for building molecular complexity. A common approach is to use orthogonal synthetic methods. For example:

  • Perform an electrophilic substitution at the C3 position.

  • Protect the N1 position with a directing group.

  • Perform a directed metalation and functionalization at a different position (e.g., C2 or C6).

  • Remove the protecting group.

This "walk-around-the-ring" approach allows for the introduction of multiple, different substituents in a controlled manner.[1][17]

Workflow for Sequential Functionalization

Sequential Functionalization start 7-Azaindole step1 C3 Halogenation (e.g., NBS) start->step1 step2 N1 Protection (e.g., -SO2Ph) step1->step2 step3 Directed C2-Metalation (e.g., LDA) step2->step3 step4 Quench with E+ step3->step4 step5 N1 Deprotection step4->step5 end 2,3-Disubstituted 7-Azaindole step5->end

Caption: A representative workflow for the sequential functionalization of 7-azaindole.

References

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

  • Gunda, P., & Kulkarni, S. U. (2016). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. Organic Letters, 18(24), 6340-6343. [Link]

  • Snieckus, V., Patel, J., Kitching, M., Dalziel, M., Cosman, J. K., & Meagan, M. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. [Link]

  • Snieckus, V., Patel, J., Kitching, M., Dalziel, M., Cosman, J. K., & Meagan, M. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. PubMed, 58(22), 7313-7317. [Link]

  • European Journal of Organic Chemistry. (2026). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. [Link]

  • Andrade, C. K. Z., & Pinho, V. D. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(14), 3466-3469. [Link]

  • Andrade, C. K. Z., & Pinho, V. D. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(14), 3466-3469. [Link]

  • ResearchGate. (n.d.). Regio-Selective C H Functionalization of 7-Azaindoles. [Link]

  • David, E., & Snieckus, V. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(40), 10519-10523. [Link]

  • Ghorai, M. K., & Kumar, A. (2013). Direct C-2 Arylation of 7-Azaindoles: Chemoselective Access to Multiarylated Derivatives. Organic Letters, 15(22), 5758-5761. [Link]

  • Snieckus, V., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (n.d.). Regioselective C–H functionalization of 7-azaindoles. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • Gálvez, C., & Viladoms, P. (1984). Reactivity of 1H-pyrrolo[2,3-b]pyridine. II. Synthesis of 3-(β-haloethyl)-7-azaindole. Journal of Heterocyclic Chemistry, 21(2), 441-443. [Link]

  • Cardoza, S., Yadav, P., & Ajmani, A. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8645-8655. [Link]

  • Oliveira, C. S. de, & Angnes, R. A. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2665. [Link]

  • Organic Chemistry Portal. (2006). Synthesis of 7-Azaindoles. [Link]

  • Minakata, S., Komatsu, M., & Ohshiro, Y. (1993). Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide. Synthesis, 1993(6), 661-663. [Link]

  • ResearchGate. (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism.... [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1). [Link]

  • ResearchGate. (n.d.). Pyridine/pyrimidine groups in C−H activation. [Link]

  • IntechOpen. (2022). Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation. [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.). [Link]

  • Li, B. (2017). Recent progress in Ru(II)-catalyzed C-H activations with oxidizing directing groups. Chinese Chemical Letters, 28(11), 2048-2056. [Link]

  • Baran, P. S., & O'Hara, F. (2014). Practical and innate C–H functionalization of heterocycles. Nature, 506(7486), 84-88. [Link]

  • Eastgate, M. D., et al. (2018). C–H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543. The Journal of Organic Chemistry, 83(22), 13746-13757. [Link]

  • Nilsen, A., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(19), 4531. [Link]

  • Indian Academy of Sciences. (2025). Synthetic strategies to pyrido fused heterocycles. [Link]

  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. [Link]

  • Hocek, M., et al. (2019). Discovery of Pyrrolo[2,3-b]pyridine (1,7-Dideazapurine) Nucleoside Analogues as Anti-Trypanosoma cruzi Agents. Journal of Medicinal Chemistry, 62(18), 8479-8493. [Link]

  • Xu, R., et al. (2017). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 22(12), 2113. [Link]

  • Chen, G., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 54(48), 14328-14332. [Link]

  • Baran, P. S., & O'Hara, F. (2013). Practical and innate C–H functionalization of heterocycles. Nature, 506, 84-88. [Link]

  • Knochel, P., & Krasovskiy, A. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journal of Organic Chemistry, 7, 1279-1293. [Link]

  • Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. [Link]

  • Review for metal and organocatalysis of heterocyclic C-H functionalization. (2020). Journal of the Indian Chemical Society, 97(12b), 2411-2426. [Link]

  • McNally, A., & P-O, K. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(8), 943-952. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Off-Target Profiling of the 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine Scaffold in Kinase Inhibitor Design

As kinase-targeted therapies evolve, the demand for highly selective pharmacophores has never been greater. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged ATP-competitive hinge-binding scaffold utilized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As kinase-targeted therapies evolve, the demand for highly selective pharmacophores has never been greater. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged ATP-competitive hinge-binding scaffold utilized in numerous approved therapeutics[1]. However, unsubstituted 7-azaindoles are notoriously promiscuous, often binding to over 90 different kinases across the human kinome, leading to significant off-target toxicity[1].

This guide objectively evaluates the performance of the 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine derivative. By introducing specific steric and electronic vectors, this advanced building block mitigates the off-target liabilities inherent to traditional pyrazolo-pyrimidines and unsubstituted azaindoles, enabling the development of highly selective inhibitors for targets such as CLK1, BMX, and BTK[2][3].

Mechanistic Rationale: Driving Selectivity Through Structural Functionalization

The superior off-target profile of the 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine scaffold is rooted in its precise structural geometry. While the N1 (donor) and N7 (acceptor) atoms form canonical dual hydrogen bonds with the kinase hinge region, the functional groups at the 4- and 5-positions dictate kinome selectivity[3].

  • The 4-Methyl Group (Steric Shielding): The introduction of a methyl group at the C4 position creates a deliberate steric clash with the kinase P-loop. This restricts the conformational flexibility of the ligand, preventing it from adopting the generic binding poses that lead to promiscuous off-target hits in kinases like LCK or SRC[4].

  • The 5-Amino Group (Vector Engagement): The C5 amine provides a critical vector directed toward the solvent-exposed channel or deep pocket. This allows for the establishment of a third, highly specific hydrogen bond with non-conserved hinge residues, or serves as an anchor for covalent warheads (e.g., acrylamides targeting Cys residues in BTK/BMX)[3].

BindingLogic Scaffold 4-Me-5-NH2-7-Azaindole (Scaffold) N1N7 N1/N7 Motif (Dual H-Bonds) Scaffold->N1N7 Me4 4-Methyl Group (Steric Clash) Scaffold->Me4 NH2_5 5-Amino Group (3rd H-Bond Vector) Scaffold->NH2_5 Hinge Kinase Hinge Region (ATP Pocket) N1N7->Hinge Anchors OffTarget Restricted P-loop (Reduced Off-Target Hits) Me4->OffTarget Enhances Selectivity NH2_5->Hinge Deep Pocket Engagement

Structural rationale for 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine kinase selectivity.

Comparative Off-Target Profiling Data

To objectively assess the product, we compare the 4-methyl-5-amino derivative against two widely used alternatives: the unsubstituted 7-azaindole and the pyrazolo[3,4-d]pyrimidine scaffold.

Kinome-Wide Selectivity

Unsubstituted azaindoles broadly inhibit the kinome. In contrast, derivatives built on the 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine core demonstrate remarkable precision. For example, in CLK1 inhibitor development, this scaffold achieved an IC50 of 5 nM with a >300-fold selectivity window over the closely related off-target kinase DYRK1A[2].

Table 1: Kinome-Wide Off-Target Binding Comparison

Scaffold TypePrimary Target Affinity (IC50)Key Off-Target LiabilitiesSelectivity Index (Primary/Off-target)Kinases Hit at 1 µM (S(10) score)
4-Me-5-NH2-7-Azaindole < 5 nM DYRK1A, BTK > 300-fold < 15
Unsubstituted 7-azaindole< 15 nM> 90 Kinases (Broad)< 10-fold> 90
Pyrazolo[3,4-d]pyrimidine< 10 nMLCK, SRC, FYN< 50-fold~ 45
Metabolic Off-Target Liabilities (CYP450)

A hidden off-target liability of electron-rich 5-membered rings (like traditional azaindoles) is their propensity to undergo oxidative metabolism, leading to CYP3A4 Time-Dependent Inhibition (TDI)[4]. The steric bulk of the 4-methyl group effectively shields the core from CYP450-mediated epoxidation, preserving hepatocyte stability and minimizing drug-drug interaction (DDI) risks.

Table 2: CYP450 Time-Dependent Inhibition & Stability

Scaffold TypeCYP3A4 IC50 (Direct)CYP3A4 TDI ShiftHepatocyte Clearance (CLint)
4-Me-5-NH2-7-Azaindole > 10 µM Minimal (< 1.2x shift) < 10 mL/min/kg
Unsubstituted 7-azaindole~ 3 µMHigh (> 3.0x shift)> 25 mL/min/kg

Experimental Methodologies

To ensure scientific integrity, the off-target profile of any synthesized inhibitor must be validated using robust, self-validating assay systems. Below are the definitive protocols for evaluating kinome selectivity and metabolic off-target effects.

Protocol 1: High-Throughput Kinome Selectivity Profiling (DNA-Tagged Competitive Binding)

Causality & Rationale: Traditional radiometric assays (e.g., ³³P-ATP) are low-throughput and prone to ATP-concentration artifacts. We utilize a competitive binding assay utilizing DNA-tagged kinases and a qPCR readout. This amplifies the signal from trace amounts of unbound kinase, allowing for the simultaneous, high-throughput evaluation of >400 kinases without radioactive isotopes.

Self-Validating System: The assay must include Staurosporine (a pan-kinase inhibitor) as a positive control to define the maximum inhibition baseline, and DMSO as a negative vehicle control. The assay is only valid if the calculated Z'-factor is > 0.5.

Step-by-Step Workflow:

  • Preparation: Immobilize a broad-spectrum active-site directed ligand (tracer) onto magnetic beads.

  • Incubation: Combine the DNA-tagged kinase library, the immobilized tracer, and the test compound (4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine derivative) at 1 µM and 10 µM concentrations in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Equilibration: Incubate the mixture at 25°C for exactly 1 hour to reach thermodynamic equilibrium.

  • Washing & Elution: Magnetically separate the beads. Wash three times with buffer to remove unbound kinase. Elute the bound kinase using a high-temperature denaturation step (95°C for 10 minutes).

  • qPCR Readout: Quantify the eluted DNA-tagged kinase using quantitative PCR.

  • Data Analysis: Calculate the % Control = ((Test Compound Signal - Positive Control Signal) / (DMSO Signal - Positive Control Signal)) * 100. Generate the Selectivity Score (S(10)).

Workflow Step1 1. Compound Incubation (Kinase + Tracer Ligand) Step2 2. Equilibration (1 Hour, 25°C) Step1->Step2 Step3 3. Affinity Capture (Immobilized Bead) Step2->Step3 Step4 4. qPCR Readout (Quantify Unbound Kinase) Step3->Step4 Step5 5. Data Validation (Z'-factor > 0.5) Step4->Step5

Step-by-step workflow for kinome-wide off-target competitive binding evaluation.

Protocol 2: CYP3A4 Time-Dependent Inhibition (TDI) Assay

Causality & Rationale: Because electron-rich azaindoles can be oxidized into reactive intermediates that irreversibly bind CYP450 enzymes[4], standard IC50 assays are insufficient. A TDI assay measures the shift in inhibitory potency after pre-incubating the compound with the enzyme, accurately predicting irreversible off-target metabolic binding.

Self-Validating System: Mibefradil is used as a positive TDI control. The assay is validated if Mibefradil demonstrates an IC50 shift of > 1.5x between the co-incubated and pre-incubated states.

Step-by-Step Workflow:

  • Pre-Incubation Master Mix: Prepare a solution of human liver microsomes (HLM, 0.5 mg/mL) and the test compound (0.1 to 50 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • NADPH Initiation: Split the mix into two arms. To the "Pre-incubated" arm, add 1 mM NADPH and incubate for 30 minutes at 37°C. To the "Co-incubated" arm, add buffer instead of NADPH.

  • Substrate Addition: After 30 minutes, add the CYP3A4 probe substrate (Testosterone, 50 µM) and NADPH (to the co-incubated arm) to both arms.

  • Reaction: Incubate both arms for an additional 10 minutes at 37°C.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Dextrorphan).

  • LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of 6β-hydroxytestosterone.

  • Shift Calculation: Determine the IC50 for both arms. A ratio (Co-incubated IC50 / Pre-incubated IC50) of < 1.2 indicates no significant time-dependent off-target liability.

References

  • Rational design and appraisal of selective Cdc2-Like kinase 1 (Clk1) inhibitors as novel autophagy inducers for the treatment of acute liver injury (ALI). PubMed.
  • Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK. MDPI.
  • Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). PMC.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P

Sources

Comparative

In Vivo Efficacy of 4-Methyl-1H-Pyrrolo[2,3-b]Pyridin-5-Amine Analogs: A Comparative Guide on CLK1 Inhibition and Autophagy Induction in Acute Liver Injury

Executive Summary & Rationale Acetaminophen (APAP) overdose is the leading cause of drug-induced acute liver injury (ALI) and acute liver failure in many developed countries[1]. While the current standard of care, N-acet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Acetaminophen (APAP) overdose is the leading cause of drug-induced acute liver injury (ALI) and acute liver failure in many developed countries[1]. While the current standard of care, N-acetylcysteine (NAC), is effective if administered early to replenish hepatic glutathione (GSH), its efficacy drops significantly during the later stages of injury[2].

Recent pharmacological advancements have identified autophagy induction as a robust secondary defense mechanism capable of clearing APAP-protein adducts and damaged mitochondria (mitophagy)[1][3]. Specifically, the inhibition of Cdc2-like kinase 1 (CLK1) has emerged as a powerful trigger for autophagy[4].

This guide objectively evaluates the in vivo efficacy of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine analogs (specifically the lead candidate, Compound 10ad / CLK1-IN-3 )[5][6]. We compare its performance against standard CLK1 tool compounds (e.g., TG003) and the clinical standard (NAC), providing actionable experimental protocols for drug development professionals.

Mechanistic Overview: CLK1 Inhibition & Autophagy in Hepatoprotection

At therapeutic doses, APAP is safely metabolized. However, in overdose scenarios, excess APAP is converted by CYP2E1 into the highly reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI)[2][3]. NAPQI rapidly depletes cellular GSH and covalently binds to mitochondrial proteins, triggering massive oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte necrosis[2][3].

The Role of 4-Methyl-1H-Pyrrolo[2,3-b]Pyridin-5-Amine Analogs: Compound 10ad is a rationally designed scaffold that selectively targets CLK1[4]. Under basal conditions, CLK1 suppresses autophagic flux. By potently inhibiting CLK1 (IC50 = 5 nM), Compound 10ad releases this suppression, elevating the LC3-II/LC3-I ratio and stimulating the degradation of SQSTM1/p62 (a marker of autolysosomal clearance)[6]. This enhanced autophagic capacity allows hepatocytes to clear damaged mitochondria before irreversible necrosis occurs[3][4].

G APAP Acetaminophen (APAP) NAPQI NAPQI (Toxic Metabolite) APAP->NAPQI CYP2E1 Damage Mitochondrial Damage & ROS NAPQI->Damage GSH Depletion Necrosis Hepatocyte Necrosis (ALI) Damage->Necrosis If unresolved CLK1 CLK1 (Cdc2-like Kinase 1) Autophagy Autophagy Activation (LC3-II ↑, p62 ↓) CLK1->Autophagy Suppresses (Basal State) Analog 4-Methyl-1H-Pyrrolo[2,3-b] Pyridin-5-Amine (10ad) Analog->CLK1 Potent Inhibition (IC50=5nM) Analog->Autophagy Induces via CLK1 block Autophagy->Damage Clears damaged mitochondria Survival Hepatocyte Survival & Liver Protection Autophagy->Survival Promotes

Figure 1: Mechanism of action for CLK1-mediated autophagy induction in APAP-induced acute liver injury.

Quantitative Comparison: Compound 10ad vs. Alternatives

A major hurdle in kinase inhibitor development is achieving selectivity. Historic CLK1 inhibitors, such as TG003 , suffer from off-target effects (particularly against DYRK1A) and severe metabolic instability in vivo, rendering them unsuitable for systemic therapeutic use[4][7]. The 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine scaffold overcomes these limitations through precise structural modifications that lock the molecule into the CLK1 ATP-binding pocket while clashing with the DYRK1A active site[4].

Table 1: Comparative Efficacy and Pharmacokinetic Profile
Property / Metric4-Methyl-1H-Pyrrolo[2,3-b]Pyridin-5-Amine (Compound 10ad)TG003 (Standard CLK1 Inhibitor)N-Acetylcysteine (NAC - Standard of Care)
Primary Target CLK1 (IC50 = 5 nM)[5][6]CLK1 (IC50 = 20 nM), CLK4 (15 nM)[8]ROS / GSH Depletion[2]
Selectivity (vs DYRK1A) >300-fold (DYRK1A IC50 = 1521 nM)[5][6]Poor (Broad spectrum CLK/DYRK)[4]N/A
Mechanism of Action Autophagy Induction (LC3-II ↑)[6]Splicing Modulation / Autophagy[8]Glutathione (GSH) Replenishment[2]
In Vivo Efficacy (APAP Model) Significant reduction in ALT/AST; prevents necrosis at 40 mg/kg (IP)[6]Limited efficacy due to rapid clearance[7]Highly effective only if given early (<8h)[2]
Pharmacokinetics (In Vivo) T1/2 = 5.29 h; Oral Bioavailability = 19.5%[5][6]Metabolically unstable in blood plasma[7]Highly bioavailable

Expert Insight: While NAC remains the clinical gold standard, its mechanism is strictly preventative (scavenging ROS/NAPQI). Compound 10ad acts therapeutically by activating cellular waste-clearance machinery (autophagy), making it a superior candidate for late-stage intervention where mitochondrial damage has already occurred[1][3].

Experimental Protocols: In Vivo Validation

To ensure rigorous, self-validating experimental setups, the following protocols detail the in vivo evaluation of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine analogs.

APAP-Induced Acute Liver Injury Murine Model

Rationale for Experimental Choices: Mice must be fasted prior to APAP administration. Basal hepatic GSH levels fluctuate based on circadian rhythms and diet. Fasting uniformly depletes baseline GSH, ensuring that the CYP2E1-mediated NAPQI generation consistently overwhelms the liver's natural defenses, thereby reducing inter-subject variability and preventing false-positive hepatoprotection[2][3].

W Prep Animal Prep Fast mice 12h (Deplete GSH) Induction ALI Induction APAP (300 mg/kg, IP) Prep->Induction Treatment Treatment Phase 10ad (40 mg/kg, IP) or NAC (Positive Ctrl) Induction->Treatment Harvest Tissue Harvest 24h Post-APAP Collect Blood & Liver Treatment->Harvest Analysis Downstream Analysis ALT/AST Assays & Western Blot Harvest->Analysis

Figure 2: Step-by-step in vivo workflow for evaluating CLK1 inhibitors in APAP-induced ALI.

Step-by-Step Methodology:

  • Acclimatization & Fasting: Acclimate 8-week-old male C57BL/6 mice for 1 week. Fast the mice for 12 hours overnight prior to the experiment (water provided ad libitum).

  • APAP Preparation: Dissolve APAP in warm basic saline (pH ~7.4) to a concentration of 15 mg/mL.

  • Induction: Administer a single intraperitoneal (IP) injection of APAP at 300 mg/kg to induce ALI.

  • Therapeutic Intervention: 2 hours post-APAP injection, administer Compound 10ad (40 mg/kg, IP)[6]. Note: IP administration is utilized here to bypass the 19.5% oral bioavailability limit and ensure maximum systemic exposure during the acute injury window[5]. Use NAC (300 mg/kg, IP) as a positive control cohort.

  • Sample Collection: At 24 hours post-APAP, anesthetize the mice. Collect blood via cardiac puncture for serum isolation. Rapidly excise the liver, snap-freeze a portion in liquid nitrogen for protein extraction, and fix the remainder in 10% formalin for H&E histological staining.

  • Biomarker Quantification: Measure serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using standard colorimetric assay kits. Successful CLK1 inhibition by Compound 10ad should yield a >60% reduction in serum transaminases compared to the APAP-only vehicle group[6].

In Vivo Autophagy Induction Assay (Western Blotting)

To validate that the hepatoprotection observed is mechanistically driven by autophagy, researchers must quantify the autophagic flux markers LC3 and p62 in the liver tissue[6].

Step-by-Step Methodology:

  • Tissue Lysis: Homogenize 30 mg of snap-frozen liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Normalization: Centrifuge at 14,000 x g for 15 mins at 4°C. Quantify protein concentration using a BCA assay.

  • Electrophoresis: Load 30 µg of protein per well onto a 12% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting:

    • Probe with primary antibodies against LC3B (to detect the conversion of cytosolic LC3-I to autophagosome-bound LC3-II) and SQSTM1/p62 (which is degraded during active autophagy)[6].

    • Probe with GAPDH or β-actin as a loading control.

  • Data Interpretation: A self-validating successful assay for Compound 10ad will show a dose-dependent increase in the LC3-II/LC3-I ratio and a concurrent decrease in p62 expression compared to the APAP-vehicle control, confirming active autolysosomal degradation[6].

References

  • Yang, T., et al. (2023). "Rational design and appraisal of selective Cdc2-Like kinase 1 (Clk1) inhibitors as novel autophagy inducers for the treatment of acute liver injury (ALI)." European Journal of Medicinal Chemistry. Available at:[Link]

  • BioWorld Science. (2023). "Discovery of novel CLK1 inhibitors for the treatment of acute liver injury." BioWorld. Available at:[Link]

  • Ni, H. M., et al. (2012). "Role and Mechanisms of Autophagy in Acetaminophen-induced Liver Injury." National Institutes of Health (PMC). Available at:[Link]

  • Sako, Y., et al. (2017). "Development of an orally available inhibitor of CLK1 for skipping a mutated dystrophin exon in Duchenne muscular dystrophy." Scientific Reports (PMC). Available at:[Link]

  • Duan, X., et al. (2024). "Adenosine kinase protects against acetaminophen-induced acute liver injury by activating autophagy in hepatocytes." National Institutes of Health (PMC). Available at:[Link]

Sources

Validation

Benchmarking 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine against other CSF1R inhibitors

Colony-stimulating factor 1 receptor (CSF1R) is a critical receptor tyrosine kinase that regulates the survival, proliferation, and differentiation of macrophages and microglia. In both oncology (targeting tumor-associat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Colony-stimulating factor 1 receptor (CSF1R) is a critical receptor tyrosine kinase that regulates the survival, proliferation, and differentiation of macrophages and microglia. In both oncology (targeting tumor-associated macrophages) and neurobiology (modulating neuroinflammation), CSF1R inhibition has emerged as a highly validated therapeutic strategy.

When developing novel CSF1R inhibitors, researchers rarely start from scratch. Instead, they rely on privileged chemical scaffolds. 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (a 4-methyl-7-azaindole derivative) is a foundational building block and hinge-binding fragment used in the design of highly potent, selective, and brain-penetrant CSF1R inhibitors.

This guide benchmarks the 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine fragment against fully elaborated clinical-stage CSF1R inhibitors, providing the mechanistic rationale, comparative data, and self-validating experimental protocols necessary for fragment-based drug discovery (FBDD) and lead optimization.

Mechanistic Rationale: The 7-Azaindole Advantage

To understand why 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine is a superior starting point compared to other heterocyclic fragments, we must examine the molecular topology of the CSF1R ATP-binding pocket.

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core acts as a perfect bidentate hydrogen-bond donor/acceptor system. The N1 (pyrrole NH) donates a hydrogen bond to the backbone carbonyl of Glu664 , while the N7 (pyridine nitrogen) accepts a hydrogen bond from the backbone amide of Cys666 in the kinase hinge region.

The strategic placement of the 4-methyl group and the 5-amine dictates the trajectory of lead optimization:

  • Steric Steering (4-Methyl): The methyl group at the C4 position provides critical steric bulk. This restricts the rotational freedom (dihedral angle) of substituents attached at the C5 position, lowering the entropic penalty upon binding and forcing the molecule into a bioactive conformation.

  • Synthetic Vector (5-Amine): The primary amine at the C5 position serves as a highly reactive nucleophile. It allows for rapid Buchwald-Hartwig cross-coupling or amide bond formation, extending the molecule into the hydrophobic DFG-out pocket to achieve Type II kinase inhibition (1).

G Frag 4-Me-7-Azaindole-5-amine (Hinge Binder) Linker Amine Vector Extension (Linker Addition) Frag->Linker DFG DFG-Out Pocket Binder (e.g., CF3-Pyridine) Linker->DFG Lead Potent Type II Inhibitor (e.g., PLX3397 / PLX5622) DFG->Lead

Caption: Logical progression from the 7-azaindole fragment to a potent Type II CSF1R inhibitor.

Comparative Profiling: Fragment vs. Clinical Inhibitors

Evaluating a bare fragment against fully elaborated drugs requires looking beyond raw potency ( IC50​ ). While 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine has a micromolar IC50​ , its low molecular weight yields an exceptionally high Ligand Efficiency (LE) .

By functionalizing the 5-amine vector, researchers have developed potent drugs like Pexidartinib (PLX3397) for oncology (2) and PLX5622 for microglial depletion in neuroinflammation models (3).

Compound / ScaffoldMolecular Weight ( g/mol )In Vitro CSF1R IC50​ Kinase Selectivity ProfileBBB PermeabilityPrimary Application
4-Me-7-Azaindole-5-amine 147.18~2.5 μM Low (Broad hinge binder)High (Small, lipophilic)FBDD Starting Scaffold
Pexidartinib (PLX3397) 417.8020 nMModerate (Inhibits c-Kit, FLT3)Poor (Efflux substrate)Oncology (Tenovial Giant Cell Tumor)
PLX5622 393.4015 nMHigh (Minimal c-Kit inhibition)Excellent (Targeted for CNS)Neurobiology (Microglial depletion)
GW2580 366.4030 nMModerate-HighLowPreclinical Research

Self-Validating Experimental Protocols

To accurately benchmark derivatives of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine against established inhibitors, the following protocols must be strictly adhered to. They are designed with built-in causality and validation metrics to prevent false positives.

Protocol 1: TR-FRET CSF1R Kinase Activity Assay

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard fluorescence. The time-delayed reading eliminates short-lived background autofluorescence commonly emitted by small-molecule fragments, ensuring a high signal-to-noise ratio. Furthermore, ATP is strictly maintained at its empirical Km​ (~15 μM for CSF1R). This ensures the assay is sensitive to competitive hinge-binders without artificially inflating their apparent potency (as would occur at sub- Km​ ATP levels).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Plating: Dispense 100 nL of the 4-Me-7-azaindole derivative (10-point dose-response, 1:3 serial dilution in DMSO) into a 384-well low-volume plate.

  • Enzyme Addition: Add 5 μL of recombinant human CSF1R kinase domain (final concentration 0.5 nM) to all wells except the negative control (add buffer instead). Incubate for 15 minutes at room temperature to allow fragment-hinge equilibration.

  • Reaction Initiation: Add 5 μL of a substrate mix containing biotinylated poly-GT substrate (100 nM) and ATP (15 μM , at Km​ ). Incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction by adding 10 μL of detection buffer containing EDTA (to chelate Mg2+), Eu-anti-phosphotyrosine antibody (donor), and Streptavidin-XL665 (acceptor).

  • Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (excitation 320 nm, emission 620 nm and 665 nm).

    • Self-Validation: Calculate the Z'-factor using the DMSO-only (max activity) and no-enzyme (min activity) controls. Proceed with IC50​ calculation only if Z' > 0.6.

G Prep 1. Prepare CSF1R Enzyme & Buffer Incubate 2. Add Inhibitor (Equilibration) Prep->Incubate ATP 3. Initiate with ATP (at Km) Incubate->ATP Detect 4. Add Eu-Ab & XL665 (TR-FRET) ATP->Detect Read 5. Read Emission Ratio (665/620 nm) Detect->Read

Caption: Step-by-step TR-FRET assay workflow for measuring CSF1R kinase inhibition.

Protocol 2: Cellular Target Engagement (Microglial p-CSF1R Assay)

Causality: Biochemical assays do not account for cell membrane permeability—a critical hurdle for FBDD. We use immortalized murine microglia (BV2 cells) because CSF1R is predominantly expressed on the myeloid lineage. By measuring the phosphorylation of Tyrosine 723 (p-Tyr723), we directly quantify intracellular target engagement.

Step-by-Step Methodology:

  • Cell Seeding: Seed BV2 cells at 5x10^4 cells/well in a 96-well plate in DMEM + 10% FBS. Incubate overnight at 37°C.

  • Starvation: Wash cells twice with PBS and replace with serum-free DMEM for 4 hours to reduce basal kinase activity.

  • Inhibitor Treatment: Treat cells with the synthesized 7-azaindole derivatives or PLX5622 (positive control) for 1 hour.

  • Ligand Stimulation: Stimulate cells with 50 ng/mL recombinant M-CSF (CSF-1) for exactly 5 minutes to induce maximal CSF1R autophosphorylation.

  • Lysis & Detection: Aspirate media, wash with ice-cold PBS, and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Validation & Readout: Quantify p-CSF1R (Tyr723) via AlphaLISA or Western Blot.

    • Self-Validation: Simultaneously measure Total CSF1R or GAPDH. Normalize the p-CSF1R signal to the total protein signal to ensure that a decrease in phosphorylation is due to true kinase inhibition, not compound cytotoxicity or unequal loading.

G CSF1 CSF-1 Ligand CSF1R CSF1R (Receptor Tyrosine Kinase) CSF1->CSF1R Binds & Dimerizes PI3K PI3K / AKT Pathway CSF1R->PI3K Phosphorylation (Y723) MEK MEK / ERK Pathway CSF1R->MEK Phosphorylation (Y699) Microglia Microglial Survival & Proliferation PI3K->Microglia MEK->Microglia

Caption: CSF1R signaling pathway driving microglial survival and proliferation.

References

  • Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.MDPI Molecules.
  • Transient CSF1R inhibition ameliorates behavioral deficits in Cntnap2 knockout and valproic acid-exposed mouse models of autism.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

As a trusted partner in laboratory safety and chemical handling, we provide this comprehensive, field-proven guide to managing the disposal of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine . Widely utilized as a potent 7-aza...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a trusted partner in laboratory safety and chemical handling, we provide this comprehensive, field-proven guide to managing the disposal of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine . Widely utilized as a potent 7-azaindole building block in kinase inhibitor development, this compound possesses specific toxicological and environmental hazards that demand rigorous operational protocols.

This guide synthesizes regulatory standards with mechanistic insights to ensure your laboratory maintains the highest levels of safety, compliance, and environmental stewardship.

Chemical Identity & Hazard Profiling

Before initiating any disposal protocol, it is critical to understand the quantitative hazard profile of the substance. 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine is classified as a hazardous organic amine. It poses acute toxicity risks across all exposure routes and acts as a severe irritant[1].

Table 1: Chemical Identity & Quantitative Hazard Data
PropertyValueRegulatory Implication / Hazard Threshold
CAS Number 1550719-66-8Primary identifier for hazardous waste manifesting.
Molecular Weight 147.18 g/mol Low molecular weight increases the risk of aerosolization.
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed; LD50 estimate: 300 - 2000 mg/kg[1].
Acute Toxicity (Dermal) Category 4 (H312)Harmful in contact with skin; requires strict PPE[1].
Acute Toxicity (Inhal.) Category 4 (H332)Harmful if inhaled; necessitates fume hood handling[1].
Target Organ Toxicity STOT SE 3 (H336)May cause respiratory irritation or drowsiness[1].
Table 2: PPE & Engineering Controls for Waste Handling
Control MeasureSpecificationCausality / Operational Rationale
Ventilation Chemical Fume HoodPrevents accumulation of dust/vapors, mitigating H332 inhalation risks during waste transfer.
Hand Protection Nitrile Gloves (≥0.11 mm)Prevents dermal absorption (H312). Organic amines can degrade latex; nitrile provides superior chemical resistance.
Eye Protection ANSI Z87.1 Safety GogglesProtects against severe eye irritation (H319) from accidental dust aerosolization or liquid splashes[1].
Respiratory N95 / P100 Particulate MaskMandatory if cleaning up dry powder spills outside a fume hood to prevent STOT SE 3 respiratory effects.

Mechanistic Rationale for Disposal Methods

Why is incineration the mandatory destruction method? The pyrrolo[2,3-b]pyridine (7-azaindole) core is an electron-rich, heteroaromatic system. If released into the environment or municipal wastewater, this robust ring system resists natural biological degradation, leading to environmental persistence[2]. Furthermore, the primary amine at the 5-position makes the molecule nucleophilic and basic. Standard operating procedures for organic amines dictate that they must never be disposed of down the drain or mixed with strong acids, as this can trigger exothermic acid-base reactions[3][4].

High-temperature incineration (>1000°C) at a licensed industrial combustion plant is the only approved method for destruction[5]. Incineration completely cleaves the robust C-N bonds, converting the organic nitrogen into nitrogen gas (N2) and nitrogen oxides (NOx), which are safely captured by the facility's emission scrubbers.

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system to ensure compliance and safety at every step.

Protocol 1: Solid Waste Segregation (Powders & Crystals)
  • Preparation: Ensure the chemical fume hood is operating at a face velocity of 80-100 fpm. Don double nitrile gloves and safety goggles.

  • Collection: Carefully transfer unused powder, synthesized crystals, or contaminated weighing paper into a compatible, sealable container (e.g., wide-mouth HDPE or amber glass bottle). Do not dry-sweep powders, as this aerosolizes the Acute Tox 4 particulate.

  • Labeling: Affix a hazardous waste label immediately. Mark as: "Hazardous Waste: Toxic Organic Solid (4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine) - Acute Tox 4".

  • Storage: Transfer the sealed container to your laboratory's designated Satellite Accumulation Area (SAA). Ensure it is segregated from strong oxidizers and acids[4].

  • Validation Check: Weigh the waste container before and after the addition. Log the exact mass in the SAA inventory. A matching physical and logged weight validates that no toxic material was lost to the environment.

Protocol 2: Liquid Waste Management (Solvent Solutions)
  • Segregation: Identify the solvent used. If the compound is dissolved in DMSO or DMF, it must go into a "Non-Halogenated Organic Waste" carboy. If dissolved in DCM or Chloroform, use the "Halogenated Organic Waste" carboy.

  • Transfer: Using a funnel, slowly pour the liquid waste into the appropriate carboy inside the fume hood.

  • Venting: Ensure the carboy is fitted with a vented cap to prevent pressure buildup from potential off-gassing.

  • Containment: Place the carboy in a secondary containment tray capable of holding 110% of the carboy's volume.

  • Validation Check: Perform a visual inspection of the carboy 15 minutes after addition. The absence of bubbling, heat generation, or bulging validates that no incompatible chemical reaction (e.g., exothermic neutralization) has occurred.

Protocol 3: Contaminated Consumables
  • Collection: Place all contaminated pipette tips, empty reagent vials, and outer gloves into a puncture-resistant, poly-lined chemical waste bin.

  • Sealing: Once the bin is 3/4 full, tightly "swan-neck" and tape the inner poly bag.

  • Disposal: Treat as solid hazardous waste and schedule an Environmental Health & Safety (EHS) pickup.

  • Validation Check: Inspect the exterior of the sealed bag and the secondary containment bin. A dry, particulate-free exterior validates successful containment.

Waste Workflow Visualization

The following diagram illustrates the logical flow of waste segregation, ensuring that all physical states of the chemical are appropriately routed to final destruction.

WasteWorkflow Start 4-methyl-1H-pyrrolo[2,3-b] pyridin-5-amine Waste Solid Solid Waste (Powders, Crystals) Start->Solid Liquid Liquid Waste (DMSO/DMF Solutions) Start->Liquid Consumables Contaminated Consumables (PPE, Vials, Tips) Start->Consumables SAA_Solid Seal in Compatible Solid Waste Container Solid->SAA_Solid SAA_Liquid Segregate into Organic Waste Carboy (Vented) Liquid->SAA_Liquid SAA_Consumables Double-Bag in Chem Waste Bag Consumables->SAA_Consumables EHS EHS / Hazardous Waste Collection (SAA) SAA_Solid->EHS SAA_Liquid->EHS SAA_Consumables->EHS Incineration High-Temperature Incineration (Licensed Contractor) EHS->Incineration Final Destruction

Workflow for the segregation, accumulation, and final disposal of pyrrolopyridine amine waste.

Spill Response & Emergency Decontamination

In the event of an accidental release, immediate and controlled action is required to prevent exposure and environmental contamination.

  • Evacuation & Assessment: If a large dust cloud is generated, evacuate the immediate area and allow the lab's HVAC/fume hood system to clear the airborne particulates.

  • PPE Donning: Responders must wear an N95/P100 respirator, chemical safety goggles, and double nitrile gloves.

  • Solid Spills: Do not dry sweep. Cover the powder with a damp absorbent pad (water or mild solvent like isopropanol) to suppress dust, then carefully scoop the material into a hazardous waste container. Alternatively, use a specialized HEPA-filtered chemical vacuum[5].

  • Liquid Spills: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Never use combustible materials like sawdust for organic amines.

  • Decontamination: Wash the affected surface thoroughly with soap and water. Collect all rinsate and cleaning materials as hazardous waste[2].

References

  • NextSDS. 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine Chemical Substance Information & SDS. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkXbJeJ2PIWvvflStrHbT_S3gkgY_YK7c6Otiluib-bHNnjbzre_0Ac43lK4OMM2uKHtEvGAR1xm8XaAFF48z11eiZoKvW1jLPzwA1p-tY49g3-WaQubb3UrFoToy0e1HvOIfMB7PI8PixPMDesBldGe4TG9YSSum2htkfBVfj_3fnZIyQnSIkGYCMHoztxTQ=]
  • Combi-Blocks. ST-8051 Safety Data Sheet (Pyrrolo[2,3-b]pyridine derivatives). Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjEW4HyGn4te6FNMmi3ZjtNmVVDlJGZAZZ5j_wtAwRvAveKa9MS0Yj-hUCVCkOzXADj7nYFgR1Bl5ninNla8WTtPnnYdgcW0S7PXhWihieEjwCyNT24qz3aSg4C2LCzNUVKaeZVynSZw==]
  • Virginia Tech Environmental Health & Safety. Chemical Safety: Organic Amine Hazardous Waste Disposal. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYsmGnhiZSCYIwjHLoQ2de_JI3_gmP2OGCbhARmDuAFGnY0rdilaa8haGSXFBWowGVDXS_L6oJBD-8koQ8-sFjvEsJT9vZotUTU7n0pSoFhVl8gZs3nSZTJoE45r6fj2iwci_GhVzxTxStl2cshHMoImSkEZO3Qrda6L543g==]
  • University of Rochester Environmental Health & Safety. Appendix 1 - Unstable Chemicals and Organic Amines. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0Be2J58fpaK6ibNVfiacOwWr5C-x_AfnF-ktQ4NYVG-wX4radKp8lcCrHslGS3ymur6YApgOXOQrFi2hHIS-dEK8TZD6VXE06qRfAftuFTlaGNxJ2vYsZj9l79AkQx5D9HpMiSk7wf47CtwneZI1oXlfgpAxUb99LhLgacsF6WVI=]
  • Pennsylvania Department of Environmental Protection. Safety Data Sheet: RoClean™ L212 (Organic Amine Disposal & Incineration). Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW6FNjv1d4c5rUysyRSIFBDC0mNY9qqroyn5_Qo6HuvxGzzBNoF5Y-G_UWzb1qZ-CcNhkxcikqIsAGkr_2ftha-fpNTHBBJ98aPe5t4mSpRwlrzn30IlbYyKLvBa0GRInGL8IXFLy6aRE1uyxWpH871gFZtwrUgQ02On44TqsZc-Grnucm4Vk6Kyp-vrYUx6NOPPFHdC2w0V5HxDR0xd3TJlWUA6rLZQ==]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.